Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,2,2-trifluoroacetyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNWEUOZHFCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645215 | |
| Record name | Ethyl 3-(trifluoroacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-11-6 | |
| Record name | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(trifluoroacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (CAS: 898787-11-6) for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, a significant fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will cover its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols.
Chemical Identity and Physicochemical Properties
This compound is a high-purity fluorinated aromatic compound.[1] Its structure, featuring an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position, provides unique reactive sites for various chemical transformations.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 898787-11-6[1][2] |
| Molecular Formula | C₁₁H₉F₃O₃[1][2] |
| Molecular Weight | 246.18 g/mol [1][2] |
| InChI Key | DIDNWEUOZHFCKH-UHFFFAOYSA-N[1] |
| Synonyms | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester; 3′-Carboethoxy-2,2,2-trifluoroacetophenone[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Density | 1.283 g/cm³[2] |
| Boiling Point | 289.5 °C at 760 mmHg[2] |
| Flash Point | 124.9 °C[2] |
| Refractive Index | 1.466[2] |
| PSA (Polar Surface Area) | 43.4[2] |
| XLogP3 | 2.60830[2] |
digraph "Ethyl_3-(2,2,2-trifluoroacetyl)benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O3 [label="O"]; C11 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Ethyl ester group C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C8 -- C9;
// Trifluoroacetyl group C3 -- C10; C10 -- O3 [style=double]; C10 -- C11; C11 -- F1; C11 -- F2; C11 -- F3;
// Hydrogens C2 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C8 -- H5; C8 -- H6; C9 -- H7; C9 -- H8; C9 -- H9; }
Caption: Chemical structure of this compound.
Synthesis and Reactivity
A primary synthetic route to this compound involves the acylation of an aminobenzoate precursor.[1] This is commonly achieved through the acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA) under anhydrous conditions.[1] Careful temperature management, typically between 0–5°C, is crucial to minimize side reactions.[1] A base, such as pyridine, is often used to neutralize the acidic byproducts generated during the reaction.[1]
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-aminobenzoate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Base: Add pyridine to the solution.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride dropwise to the stirred solution, maintaining the temperature between 0-5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis pathway of this compound.
The trifluoroacetyl group is central to the reactivity of this compound.[1] The carbonyl carbon of this group is highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group, making it a prime target for nucleophilic attack.[1]
Applications in Research and Development
This compound serves as a critical synthetic intermediate and building block in advanced organic synthesis and medicinal chemistry research.[1] The strategic incorporation of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and binding affinity in biological systems.[1]
Medicinal Chemistry
-
Histone Deacetylase (HDAC) Inhibitors: This compound is investigated for its potential as an inhibitor of biological targets such as histone deacetylases (HDACs), which are significant in oncology research.[1]
-
Antimicrobial Properties: Studies have indicated that derivatives containing the trifluoroacetyl group can exhibit antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[1]
Organic Synthesis
The trifluoroacetyl ketone functionality is amenable to oxidation, reduction, and nucleophilic substitution reactions, allowing researchers to create a diverse array of complex derivatives.[1] It is a versatile precursor for constructing more complex molecules, with its inherent chemical stability and reactive ketone functionality making it an ideal starting point for synthesizing novel analogs.[1]
Safety, Handling, and Storage
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H227: Combustible liquid. H401: Toxic to aquatic life. |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage Recommendations
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and organic synthesis. Its unique chemical properties, stemming from the presence of the trifluoroacetyl group, make it an important precursor for the development of novel therapeutic agents and complex organic molecules. Adherence to proper safety and handling protocols is essential when working with this compound.
References
Spectroscopic data for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 898787-11-6), a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] As a versatile synthetic intermediate, its empirical characterization is paramount for quality control and further reaction development.[1] This document moves beyond a simple presentation of data, offering a predictive analysis grounded in fundamental principles and data from analogous structures. It is designed to equip researchers with the expertise to acquire, interpret, and validate the spectroscopic identity of this molecule.
Molecular Overview and Synthetic Strategy
This compound is a derivative of ethyl benzoate featuring a highly electron-withdrawing trifluoroacetyl group at the meta-position.[1] This unique substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.
Molecular Formula: C₁₁H₉F₃O₃[1] Molecular Weight: 246.18 g/mol [1]
A common synthetic route involves the Friedel-Crafts acylation of ethyl benzoate or the acylation of a precursor like ethyl 3-aminobenzoate with trifluoroacetic anhydride.[1] The successful synthesis must be confirmed by the spectroscopic methods detailed below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the crucial fluorine-containing group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl ester protons. The chemical shifts are influenced by the anisotropic effect of the benzene ring and the inductive effects of the carbonyl and trifluoroacetyl substituents.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.4 - 8.6 | Singlet (or narrow triplet) | 1H | Ar-H (H-2) | Positioned between two electron-withdrawing groups, leading to a significant downfield shift. |
| ~8.2 - 8.4 | Doublet | 1H | Ar-H (H-4) | Ortho to the ester, deshielded. |
| ~8.1 - 8.3 | Doublet | 1H | Ar-H (H-6) | Ortho to the ketone, deshielded. |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H (H-5) | Meta to both groups, least deshielded aromatic proton. |
| 4.43 | Quartet (q) | 2H | -OCH₂CH₃ | Standard chemical shift for an ethyl ester methylene group, split by the adjacent methyl group. |
| 1.42 | Triplet (t) | 3H | -OCH₂CH₃ | Standard chemical shift for an ethyl ester methyl group, split by the adjacent methylene group. |
Causality: The choice of a high-field instrument (e.g., 500 MHz) is crucial to resolve the complex splitting patterns of the aromatic region. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its relatively clean spectral window.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom. The presence of the trifluoromethyl group will induce a characteristic quartet for the trifluoroacetyl carbon due to ¹J-coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |
|---|---|---|---|
| ~180 - 185 | Quartet (q) | C=O (Ketone) | The strong electron-withdrawing effect of the -CF₃ group shifts this carbonyl carbon significantly downfield. |
| ~165 | Singlet (s) | C=O (Ester) | Typical chemical shift for an aromatic ester carbonyl.[3] |
| ~135 - 140 | Singlet (s) | Ar-C (C-3) | Quaternary carbon attached to the ester group. |
| ~133 - 136 | Singlet (s) | Ar-C (C-1) | Quaternary carbon attached to the ketone group. |
| ~130 - 135 | Singlet (s) | Ar-C (C-5, C-6) | Aromatic CH carbons. |
| ~128 - 130 | Singlet (s) | Ar-C (C-2, C-4) | Aromatic CH carbons. |
| ~116 | Quartet (q) | -CF₃ | Large one-bond coupling to fluorine (¹JCF ≈ 290 Hz) results in a quartet. |
| ~61.5 | Singlet (s) | -OCH₂CH₃ | Typical shift for the methylene carbon of an ethyl ester.[4] |
| ~14.2 | Singlet (s) | -OCH₂CH₃ | Typical shift for the methyl carbon of an ethyl ester.[4] |
Predicted ¹⁹F NMR Spectrum
Given the fluorinated nature of the compound, ¹⁹F NMR is an essential validation technique.
-
Predicted Signal: A single, sharp singlet is expected around -70 to -80 ppm (relative to CFCl₃). The absence of any adjacent protons or other fluorine atoms results in a singlet. The precise chemical shift is indicative of the electronic environment of the trifluoroacetyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire data with a standard pulse program, typically with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for all carbons. A larger number of scans (~1024 or more) and a longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the two distinct carbonyl groups.
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the ester and ketone carbonyl stretches.
Table 3: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring.[6] |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | From the ethyl group C-H bonds.[7] |
| ~1745-1760 | Strong | C=O Stretch (Ketone) | The electron-withdrawing -CF₃ group increases the bond order and vibrational frequency of the adjacent carbonyl, shifting it to a higher wavenumber than a typical aryl ketone. |
| ~1720-1730 | Strong | C=O Stretch (Ester) | Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic ester. This is a characteristic absorption for α,β-unsaturated esters.[6][8] |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring.[6] |
| ~1300-1100 | Strong | C-F Stretch & C-O Stretch | A complex region with strong, broad absorptions characteristic of C-F bonds (from the -CF₃ group) and the C-O bonds of the ester. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. For a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the pure salt plates) first, which is then automatically subtracted from the sample spectrum.
-
Analysis: Identify the key absorption bands and compare them with the predicted values to confirm the presence of the required functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Predicted Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions.
-
Molecular Ion (M⁺˙): A peak at m/z = 246, corresponding to the molecular weight of the compound.[1]
-
Key Fragments:
-
m/z = 217: Loss of the ethyl group (•C₂H₅, 29 Da).
-
m/z = 201: Loss of the ethoxy group (•OC₂H₅, 45 Da), resulting in a stable benzoyl-type cation.
-
m/z = 177: Loss of the trifluoromethyl radical (•CF₃, 69 Da).
-
m/z = 149: Loss of the trifluoroacetyl group (•COCF₃, 97 Da). This fragment, corresponding to the ethyl benzoate cation, is expected to be significant.
-
m/z = 105: A common fragment in benzoate esters, corresponding to the benzoyl cation [C₆H₅CO]⁺.
-
m/z = 69: A peak corresponding to the [CF₃]⁺ cation.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC-MS) system for purified samples.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to validate the presence of the ethyl ester and trifluoroacetyl moieties, comparing the observed fragments to the predicted pathway.
Conclusion
The orthogonal application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. By understanding the predicted spectroscopic characteristics outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development activities.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
Physical and chemical properties of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
An In-depth Technical Guide to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Executive Summary
This compound is a fluorinated aromatic compound of significant interest in modern synthetic and medicinal chemistry. Its unique structure, which combines an ethyl benzoate core with a highly electrophilic trifluoroacetyl group at the meta-position, offers a versatile platform for chemical modification and drug design. The strategic incorporation of fluorine imparts desirable properties such as enhanced metabolic stability, lipophilicity, and biological target affinity.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block for researchers in drug development and materials science.
Introduction: A Molecule of Strategic Importance
In the landscape of drug discovery, the ability to fine-tune a molecule's properties is paramount. This compound (CAS No. 898787-11-6) has emerged as a critical synthetic intermediate precisely because it offers multiple avenues for such optimization.[1] The molecule can be conceptually divided into two key domains:
-
The Ethyl Benzoate Scaffold: A common motif in pharmaceuticals that provides a stable aromatic core.
-
The Trifluoroacetyl Group: This powerful electron-withdrawing group dramatically influences the molecule's electronic properties. The carbonyl carbon of this group is rendered highly electrophilic, creating a reactive handle for nucleophilic attack and subsequent derivatization.[1] Furthermore, the trifluoromethyl (-CF3) moiety is a well-established bioisostere used to enhance the metabolic stability and binding affinity of drug candidates.[1]
This combination makes this compound a valuable precursor for creating libraries of complex derivatives, particularly in the search for novel therapeutics such as histone deacetylase (HDAC) inhibitors for oncology research.[1]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application. The data for this compound is summarized below. The compound is presumed to be a solid at standard temperature and pressure, based on the properties of its isomers and analogs.
| Property | Value | Source(s) |
| CAS Number | 898787-11-6 | [1] |
| Molecular Formula | C₁₁H₉F₃O₃ | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| Synonyms | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester; 3′-Carboethoxy-2,2,2-trifluoroacetophenone | |
| Physical State | Solid (presumed) | |
| Boiling Point | 289.5 °C at 760 mmHg | |
| Density | 1.283 g/cm³ | |
| Flash Point | 124.9 °C | |
| Refractive Index | 1.466 | |
| XLogP3 | 2.6 | |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved through the acylation of an aminobenzoate precursor. This method provides a reliable pathway for laboratory-scale production.
Primary Synthetic Route: Acylation of Ethyl 3-Aminobenzoate
The primary route involves the reaction of Ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA).[1] The anhydride serves as the source of the trifluoroacetyl group.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: TFAA is highly reactive towards water. Any moisture present would hydrolyze the anhydride, reducing the yield and creating trifluoroacetic acid as a byproduct.
-
Base Catalyst (Pyridine): The reaction generates trifluoroacetic acid. A non-nucleophilic base like pyridine is used to neutralize this acidic byproduct, driving the reaction equilibrium towards the product and preventing potential side reactions catalyzed by strong acids.[1]
-
Temperature Control (0–5°C): Acylation reactions are exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize the formation of undesired byproducts, and ensure the stability of the reactants and intermediates.[1]
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative model and should be adapted and optimized based on available laboratory equipment and safety procedures.
Materials:
-
Ethyl 3-aminobenzoate (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add Ethyl 3-aminobenzoate and anhydrous DCM.
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine to the solution dropwise, maintaining the internal temperature below 5°C.
-
Acylation: Add TFAA dropwise via the dropping funnel over 30 minutes. A mild exotherm may be observed; control the addition rate to keep the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0–5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, slowly add 1M HCl to quench the reaction and neutralize excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.
Electrophilic Trifluoroacetyl Ketone
The carbonyl carbon of the trifluoroacetyl group is the primary site for nucleophilic attack.[1] The strong inductive electron-withdrawing effect of the -CF₃ group makes this ketone significantly more electrophilic than a standard acetophenone. This allows for a wide range of transformations:
-
Reduction: Selective reduction of the ketone can yield a secondary alcohol, a chiral center that can be valuable for drug design.
-
Nucleophilic Addition: Grignard reagents, organolithiums, or other nucleophiles can add to the carbonyl, forming tertiary alcohols.
-
Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. This is a common strategy for building heterocyclic scaffolds, such as pyrazoles.[1]
Ethyl Ester Functionality
The ethyl ester group is less reactive than the trifluoroacetyl ketone but can be manipulated under specific conditions:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will hydrolyze the ester to the corresponding carboxylic acid. This provides a new functional handle for amide bond formation or other modifications.
-
Transesterification: Reaction with a different alcohol under acidic or basic conditions can swap the ethyl group for another alkyl or aryl group.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to a primary alcohol.
Caption: Key reactivity hubs of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for this compound is limited, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.
Note: The following data are predicted values. Experimental verification is required for lot-specific characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~8.4 - 8.6 | s, m | Aromatic H (positions 2, 4) |
| ~7.6 - 8.2 | m | Aromatic H (positions 5, 6) | |
| ~4.4 | q (quartet) | -O-CH₂ -CH₃ | |
| ~1.4 | t (triplet) | -O-CH₂-CH₃ | |
| ¹³C | ~185 (quartet due to ¹⁹F coupling) | q | Ketone C =O |
| ~165 | s | Ester C =O | |
| ~128 - 138 | m | Aromatic C -H and C -C | |
| ~117 (quartet due to ¹⁹F coupling) | q | C F₃ | |
| ~62 | s | -O-CH₂ -CH₃ | |
| ~14 | s | -O-CH₂-CH₃ | |
| ¹⁹F | ~ -70 to -80 | s | -CF₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 246.05 (for C₁₁H₉F₃O₃)
-
Predicted Key Fragments:
-
m/z = 217: Loss of the ethoxy group (-•OCH₂CH₃)
-
m/z = 177: Loss of the trifluoroacetyl group (-•COCF₃)
-
m/z = 69: Trifluoromethyl cation (CF₃⁺)
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl group) |
| ~1725 - 1740 | C=O Stretch | Ester Carbonyl |
| ~1700 - 1715 | C=O Stretch | Trifluoroacetyl Ketone Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1300 - 1100 | C-F Stretch (strong) | Trifluoromethyl Group |
| ~1250 - 1000 | C-O Stretch | Ester C-O |
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable starting material for drug discovery programs.
-
Scaffold for Inhibitor Design: The compound is actively investigated as a core structure for developing inhibitors of biological targets like histone deacetylases (HDACs), which are crucial in oncology research.[1] The trifluoroacetyl group can act as a zinc-binding group, essential for inhibiting this class of metalloenzymes.
-
Modulation of Physicochemical Properties: The introduction of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance key drug-like properties, including:
-
Metabolic Stability: The C-F bond is very strong, blocking metabolic attack at that position.[1]
-
Lipophilicity: The -CF₃ group increases lipophilicity, which can improve membrane permeability and cell uptake.[1]
-
Binding Affinity: The group can alter the electronic profile of the molecule, leading to stronger interactions with the target protein.[1]
-
-
Antimicrobial Research: Derivatives containing the trifluoroacetyl moiety have shown potential antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[1]
Handling, Storage, and Safety
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat when handling the compound.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for chemists and drug developers. Its well-defined reactive sites, combined with the beneficial properties imparted by the trifluoromethyl group, provide a robust platform for the synthesis of novel, high-value molecules. As research continues, particularly in the fields of oncology and infectious diseases, the demand for versatile and intelligently designed building blocks like this one is set to grow, ensuring its continued relevance in the advancement of chemical and pharmaceutical sciences.
References
A Comprehensive Technical Guide to the Synthesis, Characterization, and Applications of Trifluoroacetylated Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of the Trifluoroacetyl Group and the Benzoate Scaffold
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of functionalized organic molecules. Among the myriad of structural motifs, the strategic incorporation of fluorine-containing groups has emerged as a paramount strategy. The trifluoroacetyl (TFA) group, with its unique electronic properties, imparts significant alterations to a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
Simultaneously, the benzoic acid ester scaffold is a ubiquitous structural alert in numerous pharmaceuticals and bioactive molecules.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, and the ester functionality provides a versatile handle for prodrug strategies and modulation of physicochemical properties.[3][5]
This guide focuses on the intersection of these two valuable chemical entities: trifluoroacetylated benzoic acid esters. The introduction of a TFA group onto the benzoate core can be envisioned through two primary approaches: the esterification of a pre-trifluoroacetylated benzoic acid or the trifluoroacetylation of a benzoic acid ester. These compounds represent a promising, yet underexplored, class of molecules with the potential for novel pharmacological activities.
Synthesis of Trifluoroacetylated Benzoic Acid Esters: A Mechanistic Perspective
The synthesis of trifluoroacetylated benzoic acid esters can be strategically approached by forming a highly reactive mixed anhydride intermediate. The reaction of a carboxylic acid with trifluoroacetic anhydride (TFAA) rapidly and quantitatively generates a carboxylic-trifluoroacetic mixed anhydride at room temperature.[6] This electrophilic species is then susceptible to nucleophilic attack by an alcohol to yield the desired ester.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and efficient workflow for the synthesis of a generic trifluoroacetylated benzoic acid ester from a corresponding trifluoroacetylated benzoic acid and an alcohol.
Detailed Experimental Protocol: Synthesis of Heptyl 4-(trifluoroacetyl)benzoate
This protocol is a representative example for the synthesis of a trifluoroacetylated benzoic acid ester.[7]
Materials:
-
4-(Trifluoroacetyl)benzoic acid
-
Heptan-1-ol
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoroacetyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Mixed Anhydride Formation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Esterification: To the reaction mixture, add heptan-1-ol (1.2 eq) followed by the slow, dropwise addition of anhydrous pyridine (1.5 eq).
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure heptyl 4-(trifluoroacetyl)benzoate.
Characterization of Trifluoroacetylated Benzoic Acid Esters
The structural elucidation of newly synthesized trifluoroacetylated benzoic acid esters relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous characterization of these molecules.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoic acid ring, with their chemical shifts and coupling patterns being influenced by the position of the trifluoroacetyl and ester groups. The protons of the alkyl chain of the ester will also be evident.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the trifluoroacetyl group, as well as for the aromatic carbons and the carbons of the ester alkyl chain.[8]
-
¹⁹F NMR: Fluorine NMR is particularly informative, showing a singlet for the -CF₃ group. The chemical shift of this signal can provide insights into the electronic environment of the trifluoroacetyl group.[9]
Table 1: Predicted NMR Data for Heptyl 4-(trifluoroacetyl)benzoate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.2-8.0 | m | Aromatic protons |
| ~4.3 | t | -OCH₂- | |
| ~1.8-1.2 | m | -CH₂- chain | |
| ~0.9 | t | -CH₃ | |
| ¹³C | ~192 (q) | q | C=O (CF₃CO) |
| ~165 | s | C=O (ester) | |
| ~138-128 | m | Aromatic carbons | |
| ~117 (q) | q | -CF₃ | |
| ~66 | s | -OCH₂- | |
| ~32-22 | m | -CH₂- chain | |
| ~14 | s | -CH₃ | |
| ¹⁹F | ~ -72 | s | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
-
C=O Stretching: Two distinct carbonyl stretching frequencies are expected. The ester carbonyl will appear around 1720-1740 cm⁻¹, while the ketone carbonyl of the trifluoroacetyl group will be at a higher wavenumber, typically around 1750-1770 cm⁻¹, due to the electron-withdrawing effect of the fluorine atoms.[11]
-
C-O Stretching: A strong C-O stretching band for the ester group will be observed in the 1100-1300 cm⁻¹ region.
-
C-F Stretching: Strong C-F stretching absorptions will be present in the fingerprint region, typically between 1100 and 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the trifluoroacetylated benzoic acid ester.
-
Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the alkoxy group from the ester, the loss of the trifluoroacetyl group, and cleavage of the alkyl chain of the ester.[12][13]
Applications in Drug Discovery and Development
The unique structural features of trifluoroacetylated benzoic acid esters make them attractive candidates for various applications in medicinal chemistry and drug development.
Enzyme Inhibition
The trifluoromethyl ketone moiety is a well-known bioisostere of a hydrated carbonyl or a tetrahedral intermediate in enzymatic reactions. This makes trifluoroacetylated compounds potent inhibitors of various enzymes, including proteases and esterases. The benzoic acid ester portion of the molecule can be tailored to enhance binding to the active site of a target enzyme.[1]
Modulation of Pharmacokinetic Properties
The introduction of a trifluoroacetyl group can significantly enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. Furthermore, the C-F bond is highly stable to metabolic degradation, which can increase the in vivo half-life of a drug candidate.[2]
Scaffolds for Novel Therapeutics
Trifluoroacetylated benzoic acid esters can serve as versatile building blocks for the synthesis of more complex drug molecules. The ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization, or the trifluoroacetyl group can be used as a reactive handle for various chemical transformations. Their potential as anti-inflammatory agents for respiratory diseases and as novel anticancer agents is an active area of research.[4][5]
Conclusion
Trifluoroacetylated benzoic acid esters represent a compelling class of compounds with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and drug discovery.
References
- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. preprints.org [preprints.org]
- 5. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
The Trifluoroacetyl Group on an Aromatic Ring: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoroacetyl group (-COCF₃) stands out for its profound impact on the electronic properties and reactivity of aromatic systems. Its presence can dramatically alter a molecule's pharmacokinetic profile, metabolic stability, and binding affinity, making it an invaluable tool for drug development professionals.[1][2] The potent electron-withdrawing nature of the trifluoroacetyl moiety not only modifies the characteristics of the parent molecule but also opens up unique avenues for synthetic transformations.[3]
This guide provides an in-depth exploration of the reactivity of the trifluoroacetyl group when attached to an aromatic ring. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its behavior, explaining the causality behind its influence on aromatic substitution patterns and the specific transformations it can undergo. This document is designed to serve as a technical resource for scientists seeking to harness the unique chemistry of aryl trifluoromethyl ketones in their research and development endeavors.
The Electronic Character of the Aromatic Trifluoroacetyl Group
The reactivity of an aryl trifluoromethyl ketone is fundamentally governed by the powerful and synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) and carbonyl (C=O) groups.
Inductive and Resonance Effects: The three highly electronegative fluorine atoms exert a formidable inductive effect (-I), pulling electron density away from the carbonyl carbon.[4][5] This polarization makes the carbonyl carbon exceptionally electrophilic. Concurrently, the carbonyl group withdraws electron density from the aromatic ring through resonance (-M effect), a common feature of all acyl groups. The key distinction is that the potent inductive pull of the -CF₃ group significantly exacerbates the carbonyl's electron-withdrawing capacity, making the trifluoroacetyl group one of the most strongly deactivating substituents in organic chemistry.[5]
Quantitative Impact on Acidity and Reactivity: The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center. A comparison of the Hammett substituent constants (σ) for the acetyl and trifluoroacetyl groups starkly illustrates this difference.
| Substituent Group | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
| Acetyl (-COCH₃) | +0.38 | +0.50 | Electron-withdrawing |
| Trifluoroacetyl (-COCF₃) | +0.83 | +0.96 | Strongly Electron-withdrawing |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[6][7]
The significantly more positive σ values for the trifluoroacetyl group confirm its superior electron-withdrawing power compared to a standard acetyl group.[8][9] This has profound consequences for the reactivity of both the aromatic ring and the carbonyl group itself.
Influence on Aromatic Ring Reactivity
The strong deactivation imposed by the trifluoroacetyl group dictates its behavior in aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Aromatic rings bearing a trifluoroacetyl group are highly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).[10][11] The rate-determining step in EAS is the attack of the aromatic π-system on an electrophile, forming a positively charged intermediate known as an arenium ion or σ-complex.[11] The potent electron-withdrawing -COCF₃ group destabilizes this cationic intermediate, thereby increasing the activation energy and slowing the reaction rate dramatically.
Directing Effects: In cases where EAS can be forced to occur, the trifluoroacetyl group is a meta-director . This can be rationalized by examining the resonance structures of the arenium ion intermediates for ortho, para, and meta attack.
For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing trifluoroacetyl group. This is a highly unfavorable and destabilizing arrangement. In contrast, for meta attack, the positive charge is delocalized to the other three positions on the ring, never residing on the carbon bearing the -COCF₃ group.[12] Consequently, the intermediate for meta attack is less destabilized, making it the favored reaction pathway.
Caption: Comparison of arenium ion stability in EAS.
Nucleophilic Aromatic Substitution (S_NAr)
Conversely, the trifluoroacetyl group strongly activates an aromatic ring towards nucleophilic aromatic substitution (S_NAr), provided a suitable leaving group (e.g., a halide) is present at an ortho or para position. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[13]
The electron-withdrawing -COCF₃ group is exceptionally effective at stabilizing this anionic intermediate through resonance, especially when positioned ortho or para to the site of substitution, as the negative charge can be delocalized onto the carbonyl oxygen. This stabilization lowers the activation energy and greatly facilitates the reaction.[14]
Caption: General workflow of the S_NAr mechanism.
Key Transformations of the Trifluoroacetyl Group
The highly electrophilic nature of the trifluoroacetyl carbonyl carbon makes it a hub for a variety of valuable chemical transformations.
Nucleophilic Addition and Hydrate Stability
Unlike typical ketones, aryl trifluoromethyl ketones readily react with water to form stable gem-diol hydrates.[15][16] The equilibrium between the ketone and the hydrate often favors the hydrate form, especially in aqueous solutions.[15][17] This is a direct consequence of the -CF₃ group's inductive effect, which significantly reduces the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While these hydrates are stable in solution, isolating them can be challenging as the equilibrium can shift back upon removal of water.[15][18]
Reduction of the Carbonyl Group
Selective reduction of the trifluoroacetyl group offers pathways to important 1-aryl-2,2,2-trifluoro-substituted building blocks.
-
Reduction to a Trifluoromethyl Carbinol: The carbonyl can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The high electrophilicity of the carbonyl facilitates a rapid reaction under mild conditions.
-
Reduction to a Methylene Group (Deoxygenation): Complete deoxygenation to the corresponding ethyl group (-CH₂CF₃) is more challenging. Classic harsh methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base, heat) reductions are often incompatible with other functional groups and may lead to side reactions. A more reliable, two-step modern approach involves:
-
Thioacetalization: Conversion of the ketone to a dithiolane using ethanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Desulfurization: Reductive removal of the thioacetal using a reducing agent like Raney Nickel.
-
The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation provides an efficient method for converting aryl trifluoromethyl ketones into aryl trifluoroacetate esters.[19][20] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[21][22]
A critical aspect of this reaction is its regioselectivity, which is determined by the "migratory aptitude" of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate.[23] For aryl trifluoromethyl ketones, the aryl group has a much higher migratory aptitude than the trifluoromethyl group. Consequently, the aryl group migrates, leading specifically to the formation of the aryl trifluoroacetate.
Experimental Protocol: Baeyer-Villiger Oxidation of 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone
-
Dissolution: Dissolve the starting ketone (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise to the stirred solution. For less reactive substrates, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be added to accelerate the reaction.[22]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[22]
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Synthesis of Aryl Trifluoromethyl Ketones
The most common and direct method for synthesizing aryl trifluoromethyl ketones is the Friedel-Crafts acylation .[24] This reaction involves treating an aromatic compound with a trifluoroacetylating agent in the presence of a strong Lewis acid catalyst.
Caption: Workflow for Friedel-Crafts acylation.
Key Reagents:
-
Aromatic Substrate: The reaction works best with electron-rich or moderately activated aromatic rings. Highly deactivated rings, such as nitrobenzene, are generally unreactive.
-
Acylating Agent: Trifluoroacetic anhydride ((CF₃CO)₂O) is the most commonly used reagent due to its high reactivity and commercial availability.[25] Trifluoroacetyl chloride (CF₃COCl) can also be used.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required in stoichiometric amounts because it complexes with the product ketone.[24][26] Other Lewis acids like iron(III) chloride (FeCl₃) or Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be employed.[27]
Causality in Experimental Design: The choice of catalyst and reaction conditions is crucial. For highly reactive arenes, milder conditions may suffice. However, for less reactive substrates, a stronger Lewis acid and potentially higher temperatures are necessary to drive the reaction to completion. The stoichiometric requirement for the catalyst is a key consideration; the Lewis acid coordinates to the carbonyl oxygen of the product, deactivating it and preventing further acylation, which is why Friedel-Crafts acylation, unlike alkylation, typically yields mono-substituted products cleanly.[24]
Conclusion
The trifluoroacetyl group is a powerful and versatile substituent in the arsenal of the modern chemist. Its profound electron-withdrawing properties dictate a unique reactivity profile, characterized by strong deactivation towards electrophilic aromatic substitution and potent activation for nucleophilic aromatic substitution. Furthermore, the highly electrophilic carbonyl center serves as a versatile handle for a range of synthetic transformations, including reduction and Baeyer-Villiger oxidation. A thorough understanding of the electronic principles governing its behavior enables researchers and drug development professionals to strategically employ aryl trifluoromethyl ketones as key intermediates in the synthesis of complex, high-value molecules with tailored properties.[3][28]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG) [chem.ucla.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. researchgate.net [researchgate.net]
- 19. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 20. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 21. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 22. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 24. Friedel-Crafts Acylation [organic-chemistry.org]
- 25. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 26. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-(2,2,2-trifluoroacetyl)benzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Lacking extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties to predict its solubility profile in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in their own laboratories. This guide is intended to serve as a foundational resource for scientists and professionals in drug development and chemical research, enabling informed decisions on solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is a high-purity fluorinated aromatic compound with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1] Its structure features an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position. This unique combination of reactive sites makes it a critical synthetic intermediate and building block in advanced organic synthesis and medicinal chemistry.[1] The incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity in biological systems.[1]
The trifluoroacetyl group renders the adjacent carbonyl carbon highly electrophilic, making it a target for various nucleophilic reactions.[1] Understanding the solubility of this compound is paramount for its effective use in chemical reactions, purification processes like crystallization, and for formulation in drug discovery.
Principles of Solubility: A Theoretical Framework
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.
The structure of this compound suggests a molecule with moderate polarity. The presence of the ester and trifluoroacetyl groups introduces polar character, while the benzene ring and the ethyl group contribute to its non-polar nature. A computed XLogP3 value of approximately 2.6 to 3.6 indicates that the compound is relatively lipophilic, suggesting a greater affinity for organic solvents over water.[4][5]
Predicted Solubility Profile
Based on its chemical structure and physicochemical properties, a predicted solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are qualitative predictions based on chemical principles. For precise quantitative data, experimental determination is necessary.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Water | High | Insoluble | The large non-polar aromatic ring and trifluoromethyl group outweigh the polarity of the ester and ketone functionalities. |
| Methanol | High | Soluble | The alcohol can hydrogen bond with the oxygen atoms of the ester and ketone, and the methyl group provides some non-polar character. |
| Ethanol | High | Soluble | Similar to methanol, with a slightly more non-polar character which may enhance solubility. |
| Polar Aprotic Solvents | |||
| Acetone | Medium | Very Soluble | The ketone functionality of acetone can interact favorably with the polar groups of the solute. |
| Acetonitrile | Medium | Soluble | The polar nature of the nitrile group can interact with the ester and ketone groups. |
| Dimethylformamide (DMF) | High | Very Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a variety of organic compounds. |
| Non-Polar Solvents | |||
| Hexane | Low | Sparingly Soluble | The non-polar nature of hexane will have limited interaction with the polar functional groups of the solute. |
| Toluene | Low | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-π stacking. |
| Dichloromethane (DCM) | Medium | Very Soluble | The moderate polarity and ability to form weak hydrogen bonds make it a good solvent for a wide range of organic compounds. |
| Diethyl Ether | Low | Soluble | The ether's oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide non-polar character. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the experimental workflow for determining solubility.
Figure 1: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions :
-
To a series of vials, add a precisely weighed amount of this compound that is in excess of its expected solubility.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a small aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial to remove any microscopic undissolved particles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis :
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. While quantitative experimental data is not widely published, a qualitative understanding of its solubility can be derived from its chemical structure. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their laboratories. A thorough understanding of the solubility of this compound is essential for its effective application in organic synthesis, purification, and drug development.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.ws [chem.ws]
- 4. echemi.com [echemi.com]
- 5. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Thermochemical data for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
An In-depth Technical Guide to the Thermochemical Properties of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of this compound (CAS 898787-11-6). Designed for researchers, scientists, and drug development professionals, this document delves into the critical thermochemical parameters that govern the stability, reactivity, and safety of this important fluorinated aromatic compound. While direct experimental thermochemical data for this specific molecule is not widely published, this guide outlines the established experimental and computational methodologies for its determination. By synthesizing foundational thermochemical principles with field-proven insights, this whitepaper serves as an essential resource for predicting and understanding the energetic characteristics of this compound in various applications.
Introduction: The Significance of Fluorinated Aromatics
This compound is a high-purity fluorinated aromatic compound with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol [1]. Its structure features an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position, creating a molecule with unique reactive sites for diverse chemical transformations[1]. The strategic incorporation of fluorine atoms is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. For instance, this compound is investigated for its potential as an inhibitor of histone deacetylases (HDACs), which are significant in oncology research[1].
Understanding the thermochemical properties of such molecules is paramount for several reasons:
-
Process Safety and Hazard Analysis: Knowledge of the enthalpy of formation and decomposition temperature is crucial for assessing thermal hazards in scale-up and manufacturing processes.
-
Reaction Energetics: Thermochemical data allows for the calculation of reaction enthalpies, helping to predict whether a reaction will be exothermic or endothermic and to design appropriate thermal management systems.
-
Chemical Stability: Gibbs free energy of formation provides a measure of the thermodynamic stability of the molecule, which is essential for determining shelf-life and storage conditions.
-
Computational Modeling: Accurate thermochemical data is vital for validating and parameterizing computational models used in drug design and materials science.
While specific experimental data for fluorinated aromatic aldehydes is not abundant in the literature, a combination of established experimental techniques and computational methods can provide reliable estimates[2].
Molecular Properties and Synthesis
The unique reactivity of this compound stems from its chemical structure. The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group, making it a prime target for nucleophilic attack[1].
Synthesis Pathway
A common and effective synthetic route to this compound is through the acylation of an aminobenzoate precursor. Specifically, the synthesis is typically achieved by the acylation of ethyl 3-aminobenzoate using trifluoroacetic anhydride (TFAA) under anhydrous conditions[1]. The reaction requires careful temperature control, usually between 0–5°C, to minimize side reactions. A base, such as pyridine, is often used to neutralize the acidic byproducts generated during the reaction[1].
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Methodologies for Thermochemical Data Determination
Given the lack of published experimental data for this compound, this section focuses on the authoritative methodologies that would be employed to determine its key thermochemical properties. These methods are broadly categorized into experimental and computational approaches.
Experimental Approaches
Experimental thermochemistry provides the most accurate and reliable data. The principal purposes of these studies are to establish relationships between the thermodynamic properties of organic substances and their molecular structure and to provide a thermodynamic background for innovative technologies[3].
| Property | Experimental Method | Description |
| Enthalpy of Formation (ΔfH°) | Combustion Bomb Calorimetry | The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is measured, from which the standard enthalpy of formation can be calculated. This is a primary method for organic compounds[4][5]. |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a rapid, though relatively low-accuracy, method for determining heat capacity and enthalpies of phase transitions[4]. |
| Enthalpy of Vaporization (ΔvapH°) | Knudsen Effusion Method | This method measures the rate of mass loss of a substance effusing through a small orifice in a cell at a given temperature in a vacuum. This allows for the determination of the vapor pressure, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation[3]. |
| Gibbs Free Energy (ΔfG°) | Equilibrium Constant Measurement | By studying chemical equilibria involving the target compound, the equilibrium constant (K) can be determined at various temperatures. The Gibbs free energy can then be calculated using the equation ΔG° = -RTlnK[3]. |
The following diagram illustrates a typical experimental workflow for determining the standard enthalpy of formation using combustion calorimetry.
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Computational Approaches
Computational chemistry offers a powerful alternative for estimating thermochemical data, especially for molecules where experimental data is unavailable. Density Functional Theory (DFT) has proven reliable for predicting the energetics and properties of organofluorine compounds[6].
| Property | Computational Method | Description |
| Enthalpy of Formation (ΔfH°) | Isodesmic Reactions | This approach involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules in the reaction, systematic errors in the quantum chemical calculations are canceled out, leading to a more accurate determination of the enthalpy of formation for the target molecule. |
| Heat Capacity (Cp) and Entropy (S°) | Statistical Mechanics | Following a frequency calculation (typically using DFT), the vibrational, rotational, and translational contributions to the heat capacity and entropy can be calculated using statistical mechanics principles. |
The diagram below illustrates the logic of using an isodesmic reaction to calculate the enthalpy of formation.
Caption: Logic for calculating enthalpy of formation using an isodesmic reaction.
Exemplary Thermochemical Data and Interpretation
While specific experimental data for this compound is not available, we can analyze data from related compounds to provide context. Ethyl benzoate (the parent molecule) and Ethyl 3-nitrobenzoate (which also has a meta-positioned electron-withdrawing group) serve as useful comparisons.
| Compound | Formula | M.W. ( g/mol ) | ΔfH° (kJ/mol) | Boiling Point (°C) |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | - | 212.5[7] |
| Ethyl 3-nitrobenzoate | C₉H₉NO₄ | 195.17 | -259.59 (Joback Method)[8] | 665.11 K (391.96 °C)[8] |
| This compound | C₁₁H₉F₃O₃ | 246.18 | (Not Available) | (Not Available) |
Note: The enthalpy of formation for Ethyl 3-nitrobenzoate is an estimated value using the Joback group contribution method and should be treated with caution.
The presence of the trifluoroacetyl group is expected to significantly impact the thermochemical properties compared to ethyl benzoate. The strong electron-withdrawing nature of the CF₃ group will likely lead to a more negative enthalpy of formation, indicating greater thermodynamic stability.
Conclusion
This compound is a valuable building block in medicinal and organic chemistry. A thorough understanding of its thermochemical properties is essential for its safe and efficient application. Although direct experimental data is currently scarce, this guide has detailed the robust experimental and computational methodologies available for determining its enthalpy of formation, heat capacity, and other key energetic parameters. By employing techniques such as combustion calorimetry, DSC, and DFT-based isodesmic reaction calculations, researchers can obtain the critical data needed to advance their work in drug development and chemical synthesis. The principles and workflows outlined herein provide a solid foundation for the thermochemical characterization of this and other novel fluorinated compounds.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. Organometallic Thermochemistry Database [webbook.nist.gov]
- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem-casts.com [chem-casts.com]
- 8. chemeo.com [chemeo.com]
Early literature on the synthesis of aromatic trifluoromethyl ketones
An In-Depth Technical Guide to the Early Synthesis of Aromatic Trifluoromethyl Ketones
Introduction: The Genesis of a Privileged Moiety
The trifluoromethyl (-CF3) group holds a position of immense significance in modern chemistry, particularly within the realms of pharmaceuticals, agrochemicals, and materials science.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the physicochemical and biological properties of a parent molecule.[2] Aromatic trifluoromethyl ketones (Ar-CO-CF3), specifically, are not only valuable final products but also serve as versatile synthetic intermediates for more complex fluorinated compounds.[3][4] The biological activity of trifluoromethyl compounds was first explored as early as 1927, but the development of practical and reliable synthetic methods to forge the Ar-CO-CF3 bond was a gradual process built upon foundational discoveries in fluorine chemistry.[1] This guide provides a technical overview of the seminal, early-stage literature that established the core methodologies for synthesizing these critical chemical entities, focusing on the underlying principles and experimental logic that guided these pioneering efforts.
Part 1: Foundational Bedrock - The Advent of Aromatic Trifluoromethane
Before the direct synthesis of aromatic trifluoromethyl ketones could be realized, the primary challenge was the efficient introduction of the -CF3 group onto an aromatic ring. The earliest and most impactful breakthrough in this area was a halogen exchange (Halex) reaction.
The Swarts Reaction: A Cornerstone of Fluorine Chemistry
The journey into trifluoromethylated aromatics begins with the work of Frédéric Jean Edmond Swarts in 1892.[1][5][6] He discovered that chlorine atoms on a carbon could be substituted with fluorine by using antimony trifluoride (SbF3).[5][6][7][8] This method, now known as the Swarts Reaction, became the first practical route to benzotrifluorides from the readily available benzotrichlorides.
Causality and Mechanism: The reaction is a nucleophilic substitution where the fluoride from the metal salt displaces the chloride.[7] The driving force is the formation of a more stable antimony-chloride bond. Often, a catalytic amount of a pentavalent antimony salt (e.g., SbCl5) is added, which generates a more reactive intermediate species, antimony trifluorodichloride (SbF3Cl2), in situ.[5] This species is the active fluorinating agent.[5] The Swarts reaction was so fundamental that it became the basis for the industrial production of benzotrifluorides and Freons, with antimony fluoride later being replaced by hydrogen fluoride (HF) in many large-scale processes.[1][9]
Caption: The Swarts Reaction workflow (1892).
Part 2: Direct Strategies for Ketone Formation from Carboxylic Acid Derivatives
With reliable methods for producing benzotrifluorides established, the focus shifted to the direct construction of the trifluoromethyl ketone functionality. One of the most elegant and straightforward early methods utilized common carboxylic acid derivatives.
The Zard Procedure: Trifluoroacetylation via Anhydride Activation
A pioneering and attractive method in terms of operational simplicity was reported by Zard and co-workers.[3] This approach provides a direct conversion of carboxylic acids or their acid chlorides into trifluoromethyl ketones.[3][10]
Methodology and Rationale: The core of this procedure involves treating a primary (α-CH2) acid chloride with trifluoroacetic anhydride (TFAA) and pyridine.[3][10] This is followed by a hydrolysis and decarboxylation step upon the addition of water. The process was later optimized to allow for the direct use of carboxylic acids by increasing the reaction temperature.[3]
-
Self-Validating Mechanism: The reaction proceeds through a logical sequence. Pyridine, a non-nucleophilic base, facilitates the formation of an intermediate from the acid chloride and TFAA. This intermediate readily undergoes hydrolysis and subsequent decarboxylation (loss of CO2) to yield the final trifluoromethyl ketone.[3] The evolution of CO2 gas upon adding water is a key indicator of the reaction's progress.[3] The choice of TFAA is critical, as it serves as the source of the trifluoroacetyl group that ultimately becomes the -COCF3 moiety.
Experimental Protocol: Conversion of a Carboxylic Acid to a Trifluoromethyl Ketone This protocol is adapted from the procedure reported by Song et al., which builds upon Zard's original work.[3]
-
Setup: A multi-neck round-bottom flask is charged with the starting carboxylic acid and toluene as the solvent. The flask is equipped with a condenser and a nitrogen inlet.
-
Reagent Addition: Pyridine is added to the stirred solution.
-
Trifluoroacetylation: Trifluoroacetic anhydride (TFAA) is added dropwise to the mixture. The addition is often exothermic.
-
Heating: The reaction mixture is heated to 60-100 °C, depending on the reactivity of the substrate, and maintained for several hours until the conversion is complete (monitored by TLC or LCMS).[3]
-
Hydrolysis & Decarboxylation: After cooling, water is added cautiously. This step is highly exothermic and is accompanied by the evolution of CO2 gas.[3] The mixture is then heated (e.g., to 45 °C) to ensure complete decarboxylation.[10]
-
Workup: The organic layer is separated, washed with aqueous acid (e.g., HCl) and brine, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure to yield the crude trifluoromethyl ketone, which can be purified by chromatography or distillation.
Caption: Workflow for the Zard synthesis of trifluoromethyl ketones.
Data Summary: Representative Yields
| Starting Material Type | Substrate Example | Conditions | Yield (%) |
| Primary Acid Chloride | Phenylacetyl chloride | TFAA, Pyridine, CH2Cl2, rt | Good |
| Primary Carboxylic Acid | 3-(4-bromophenyl)propanoic acid | TFAA, Pyridine, Toluene, 60°C | 85-90% |
| Secondary Carboxylic Acid | 2-(4-chlorophenyl)propanoic acid | TFAA, Pyridine, Toluene, 100°C | ~75% |
| Data adapted from Organic Syntheses procedures and related literature.[3][10] |
Part 3: Nucleophilic Trifluoromethylation - Taming the CF3 Anion
An alternative and powerful strategy involves the use of a nucleophilic trifluoromethyl source (-CF3) that can attack an electrophilic carbonyl carbon, such as that in an ester.
From Esters using Ruppert's Reagent (TMSCF3)
While early attempts with highly reactive organometallic reagents like CF3MgX were often problematic, the development of milder and more selective reagents was a major advance. (Trifluoromethyl)trimethylsilane (CF3Si(CH3)3), known as Ruppert's reagent, emerged as a highly effective source of a nucleophilic CF3 moiety.[1] A key early application was its use in the direct conversion of carboxylic esters to trifluoromethyl ketones, a process that was previously considered difficult.[11]
Mechanistic Insight: The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[11] The fluoride activates the silicon center, liberating a transient trifluoromethyl anion (or a related reactive species). This nucleophile adds to the ester carbonyl, forming a remarkably stable tetrahedral hemiacetal intermediate.[12] The stability of this intermediate is crucial; it prevents the common problem of a second addition, which would lead to an undesired tertiary alcohol. An aqueous acidic workup then collapses this intermediate to furnish the desired ketone.[11]
Experimental Protocol: Synthesis from a Carboxylic Ester This protocol is a generalized representation based on early reports.[11]
-
Setup: The starting ester is dissolved in a dry, aprotic, nonpolar solvent (e.g., THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Ruppert's reagent (TMSCF3) is added to the solution.
-
Initiation: A catalytic amount of an initiator (e.g., a solution of TBAF in THF) is added dropwise at a controlled temperature (often 0 °C or room temperature).
-
Reaction: The mixture is stirred for several hours until the starting ester is consumed.
-
Workup: The reaction is quenched by the addition of an aqueous acid (e.g., 1M HCl). The mixture is stirred to ensure the complete hydrolysis of the intermediate silyl ether.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The final product is purified via standard methods.
Caption: Nucleophilic trifluoromethylation of esters using TMSCF3.
Part 4: A Paradigm Shift - The Dawn of Electrophilic Trifluoromethylation
While the above methods rely on building blocks or nucleophilic CF3 sources, a conceptually different approach emerged that treated the trifluoromethyl group as an electrophile ("CF3+"). This opened entirely new synthetic possibilities.
Yagupolskii's Reagents: The First "CF3+" Source
A landmark achievement in fluorine chemistry was reported in 1984 by Yagupolskii and co-workers.[2][13] They developed the first effective electrophilic trifluoromethylating reagent: a diaryl(trifluoromethyl)sulfonium salt.[2] This reagent was capable of transferring a "CF3+" equivalent to a suitable nucleophile.[2][13]
Significance and Impact: Although the initial substrates were thiophenolates rather than precursors to aromatic ketones, this discovery was a watershed moment.[2] It proved that the highly elusive trifluoromethyl cation, or a synthetic equivalent, could be generated and utilized in synthesis. This pioneering work laid the intellectual groundwork for the development of a host of more stable, user-friendly, and now commercially available electrophilic trifluoromethylating agents, such as the Umemoto and Togni reagents, which have become indispensable tools in modern organic synthesis.[2][13][14]
Caption: Conceptual workflow of electrophilic trifluoromethylation.
Conclusion
The early literature on the synthesis of aromatic trifluoromethyl ketones reveals a compelling narrative of scientific progress. From the foundational halogen exchange chemistry of Swarts, which first made benzotrifluorides accessible, to the clever application of classical organic reactions by Zard, and the development of tamed nucleophilic sources like Ruppert's reagent, each step represented a significant increase in synthetic capability. The parallel discovery of electrophilic trifluoromethylation by Yagupolskii, while not immediately applied to ketone synthesis, fundamentally changed the way chemists approached the installation of the -CF3 group. These early, pioneering efforts built the essential toolkit and conceptual framework upon which the vast and sophisticated field of modern organofluorine chemistry now stands.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 8. Swarts Reaction [unacademy.com]
- 9. Process for the preparation of aromatic trifluoromethyl compounds of the benzene series (1970) | H Hermann | 5 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Use of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate in organic synthesis
An In-Depth Guide to the Synthetic Utility of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Introduction: A Versatile Fluorinated Building Block
This compound is a fluorinated aromatic compound that serves as a highly valuable intermediate in advanced organic synthesis and medicinal chemistry.[1] Its structure is distinguished by an ethyl benzoate core functionalized with a trifluoroacetyl group at the meta-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a powerful tool for constructing complex molecular architectures, particularly heterocyclic systems.
The molecule's utility is primarily derived from two key features:
-
The Trifluoroacetyl Group : The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group renders the adjacent carbonyl carbon exceptionally electrophilic.[1] This makes it a prime target for a wide range of nucleophilic attacks, driving many of the transformations in which this reagent participates.
-
Strategic Fluorine Incorporation : The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules in biological systems.[1] This makes this compound a particularly attractive starting material for the development of novel therapeutic agents.
This guide provides a detailed exploration of the applications of this compound, focusing on its role in the synthesis of medicinally relevant pyrazole and quinoline scaffolds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Application I: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, is a cornerstone of medicinal chemistry.[2][3][4] The Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, is a classic and efficient method for creating this scaffold.[2] this compound serves as an excellent β-ketoester substrate for this reaction, enabling the direct synthesis of pyrazoles bearing both a trifluoromethyl group and an aryl substituent.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The hydrazine nucleophile first attacks the more electrophilic carbonyl carbon of the trifluoroacetyl ketone. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl. This is followed by dehydration to yield the stable, aromatic pyrazole ring. The regioselectivity is driven by the enhanced reactivity of the trifluoroacetyl ketone over the ester carbonyl.
Caption: Workflow for Pyrazole Synthesis.
Experimental Protocol: Synthesis of 5-(3-ethoxycarbonylphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol outlines a standard procedure for the synthesis of a substituted pyrazole from this compound and hydrazine hydrate.
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Hydrazine hydrate | 1.1 eq |
| Solvent | Ethanol (EtOH) | Anhydrous |
| Catalyst | Acetic Acid (AcOH) | 2-3 drops (optional) |
| Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Purification | Recrystallization from Ethanol/Water | |
| Expected Yield | 80-95% |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.46 g, 10 mmol).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.55 mL, 11 mmol) to the solution at room temperature. A slight exotherm may be observed. If using a catalyst, add 2-3 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure pyrazole derivative as a crystalline solid.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Application II: Synthesis of Substituted Quinolines
Quinolines are a vital class of N-heterocycles found in numerous natural products and synthetic drugs, most notably the antimalarial agent quinine.[5] The Friedländer annulation is a powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] this compound can be creatively employed in a related, acid-catalyzed cyclization with anilines to generate highly functionalized quinoline derivatives.
Mechanistic Rationale
This transformation, akin to the Combes quinoline synthesis, begins with the nucleophilic attack of the aniline's amino group on the highly electrophilic trifluoroacetyl ketone to form an enamine intermediate after dehydration.[7] In the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid), the electron-rich aromatic ring of the aniline moiety performs an intramolecular electrophilic aromatic substitution onto the enamine's double bond. A final dehydration/aromatization step furnishes the stable quinoline ring system.
Caption: Workflow for Quinoline Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate
This protocol describes a representative acid-catalyzed cyclization to form a quinoline core.
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Aniline | 1.0 eq |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) or Conc. H₂SO₄ | Acts as both catalyst and solvent |
| Temperature | 120-140 °C | |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS |
| Purification | Column Chromatography (Silica Gel) | |
| Expected Yield | 50-70% |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 2.46 g, 10 mmol) and aniline (e.g., 0.91 mL, 10 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 15 g) or concentrated sulfuric acid (approx. 10 mL) to the mixture with stirring. Caution: This step is highly exothermic and should be performed in an ice bath and a fume hood.
-
Heating: Equip the flask with a condenser (with a drying tube) and heat the viscous mixture in an oil bath to 120-140 °C for 2-4 hours.
-
Reaction Monitoring: If possible, carefully take aliquots, quench with water, neutralize, extract, and analyze by TLC to monitor the reaction's progress.
-
Workup: After the reaction is complete, cool the flask to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure quinoline derivative.
-
Characterization: Verify the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a potent and versatile reagent for the synthesis of complex, fluorinated molecules. Its highly electrophilic ketone functionality serves as a reactive handle for engaging in a variety of cyclocondensation reactions. As demonstrated, it provides a direct and efficient entry into valuable heterocyclic scaffolds like pyrazoles and quinolines, which are of significant interest to the pharmaceutical and materials science industries. The protocols provided herein offer a robust foundation for researchers to explore the rich synthetic potential of this powerful building block.
References
Application Notes & Protocols: Ethyl 3-(2,2,2-trifluoroacetyl)benzoate as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, which combines an ethyl benzoate core with a highly reactive trifluoroacetyl group, presents a unique 1,3-dicarbonyl synthon for the construction of complex heterocyclic systems. The potent electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack and subsequent cyclization reactions.[1][2] This guide provides in-depth technical protocols and mechanistic insights for leveraging this building block in the synthesis of medicinally relevant heterocyclic scaffolds, including pyrimidines and benzodiazepines.
Introduction: The Strategic Advantage of this compound
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, lipophilicity, and target binding affinity.[1][3] this compound serves as an exemplary building block for introducing a trifluoromethyl moiety within a larger, structurally diverse framework. Its core utility stems from the 1,3-dicarbonyl-like reactivity of the trifluoroacetyl group, which readily engages with a variety of binucleophiles to forge new heterocyclic rings.
The primary reactive sites are the two carbonyl carbons of the trifluoroacetyl group, which serve as electrophilic centers for condensation reactions. This dual reactivity allows for the one-pot synthesis of complex ring systems that are otherwise challenging to access. This document details validated protocols for its use in constructing key heterocyclic families.
Caption: Versatility of the building block for heterocyclic synthesis.
Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives
The synthesis of pyrimidines via cyclocondensation is a fundamental transformation in heterocyclic chemistry, given the prevalence of the pyrimidine core in numerous bioactive molecules and nucleic acids.[4][5][6] The reaction of this compound with N-C-N binucleophiles such as thiourea provides a direct and efficient route to highly functionalized pyrimidine-thiones.
Scientific Rationale & Mechanistic Insight
This transformation is a variation of the classical Biginelli reaction. The mechanism proceeds via the initial nucleophilic attack of the more basic nitrogen of thiourea on the highly electrophilic carbonyl of the trifluoroacetyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable dihydropyrimidine ring system. The acid catalyst protonates the carbonyl oxygen, further enhancing its electrophilicity and facilitating the initial attack.
Experimental Protocol: Synthesis of a Dihydropyrimidine-2(1H)-thione
This protocol describes the synthesis of Ethyl 3-(4-(3-ethoxyphenyl)-6-(trifluoromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of this compound (0.01 mol) in glacial acetic acid (25 mL), add thiourea (0.012 mol).
-
Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.[5]
Self-Validation:
-
Expected Yield: 75-85%
-
Characterization: The final product should be characterized by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[5] Key IR peaks would include N-H stretching, C=O (ester), and C=S bands. ¹H-NMR should show characteristic signals for the aromatic protons, the ethyl ester group, and the protons of the pyrimidine ring.
Synthesis Workflow
Caption: Workflow for pyrimidine-thione synthesis.
Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a privileged class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[7][8] The reaction between a 1,3-dicarbonyl compound and o-phenylenediamine is a classical and highly effective method for constructing the 1,5-benzodiazepine core.[9][10]
Scientific Rationale & Mechanistic Insight
The synthesis relies on the condensation of the two carbonyl groups of the trifluoroacetyl moiety with the two amino groups of o-phenylenediamine. The reaction is typically catalyzed by an acid, such as acetic acid, which facilitates both the initial imine formation and the subsequent cyclization. The enhanced reactivity of the trifluoroacetyl carbonyl ensures the reaction proceeds efficiently, often under mild conditions.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted 1,5-Benzodiazepine
This protocol details the synthesis of Ethyl 3-(4-(trifluoromethyl)-2-methyl-1H-1,5-benzodiazepin-2-yl)benzoate.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
Dissolve this compound (0.01 mol) and o-phenylenediamine (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 4-6 hours, with stirring. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product will often precipitate from the concentrated solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.[7][9]
Self-Validation & Data:
-
Expected Yield: Yields for this type of condensation are typically high, often in the 85-95% range.
-
Characterization: The structure should be confirmed using standard spectroscopic methods. The ¹H-NMR spectrum is expected to show a characteristic signal for the NH proton of the benzodiazepine ring, in addition to the aromatic and ethyl ester signals.[7]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |
| Ethyl 3-(trifluoroacetyl)benzoate | o-Phenylenediamine | Acetic Acid | Ethanol | ~90% | [9] |
| Chalcone derivatives | o-Phenylenediamine | NaOH | Ethanol | >80% | [7] |
| Dimedone + Aromatic Aldehyde | o-Phenylenediamine | ACT@IRMOF-3 | Ethanol | ~95% | [10] |
Table 1: Comparative conditions for 1,5-benzodiazepine synthesis.
Summary and Outlook
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds.[1] The high electrophilicity of its trifluoroacetyl group enables efficient and often high-yielding cyclocondensation reactions with various binucleophiles. The protocols detailed herein for the synthesis of pyrimidines and benzodiazepines provide a reliable foundation for researchers in drug discovery and organic synthesis to access these important scaffolds. The presence of the trifluoromethyl group in the final products makes them attractive candidates for biological screening and further derivatization.[3][11]
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors Utilizing Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Introduction: Targeting Epigenetic Regulation with Trifluoromethyl Ketone-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy.
A typical HDAC inhibitor consists of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the substrate-binding channel, and a "cap" group that interacts with the surface of the enzyme. While hydroxamic acids have been the most common ZBG in clinically approved HDAC inhibitors, concerns about their metabolic instability and potential for off-target effects have driven the exploration of alternative zinc-chelating moieties.
Trifluoromethyl ketones (TFMKs) have garnered significant attention as a potent and promising class of ZBGs for HDAC inhibition. In aqueous environments, the electrophilic ketone of the TFMK moiety readily hydrates to form a stable gem-diol, which acts as an excellent bidentate ligand for the active site zinc ion. This unique mechanism of action can confer high potency and, in some cases, isoform selectivity.
This application note provides a comprehensive guide for the synthesis of a novel benzamide-based HDAC inhibitor featuring a trifluoromethyl ketone as the zinc-binding group, starting from the versatile building block, Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the synthesis and purification, and outline methods for the characterization of the synthesized compounds.
Strategic Synthesis of a TFMK-Containing HDAC Inhibitor
The synthetic strategy hinges on a two-step sequence starting from this compound. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is crucial as it provides the necessary functional group for the subsequent amide bond formation. The second key step is the coupling of the synthesized carboxylic acid with a suitable "cap" amine to furnish the final HDAC inhibitor. For this protocol, we have selected 4-(dimethylamino)aniline as a representative cap group, a moiety frequently found in potent HDAC inhibitors that can engage in favorable interactions with the surface of the enzyme.
The overall synthetic workflow is depicted in the diagram below:
Figure 1: Overall synthetic workflow for the preparation of the target HDAC inhibitor.
Experimental Protocols
Part 1: Synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic Acid (Intermediate 1)
This protocol details the hydrolysis of the starting material, this compound, to its corresponding carboxylic acid. Basic hydrolysis is employed to ensure the complete and irreversible conversion of the ester.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial | ≥98% |
| Lithium Hydroxide (LiOH) monohydrate | Commercial | ACS Reagent Grade |
| Tetrahydrofuran (THF) | Commercial | Anhydrous, ≥99.9% |
| Water (H₂O) | In-house | Deionized |
| Hydrochloric Acid (HCl) | Commercial | 1 M solution |
| Ethyl Acetate (EtOAc) | Commercial | ACS Reagent Grade |
| Brine (saturated NaCl solution) | In-house | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.46 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).
-
Addition of Base: To the stirred solution, add lithium hydroxide (LiOH) monohydrate (0.84 g, 20.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with 20 mL of water. c. Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form. d. Extract the aqueous layer with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-(2,2,2-Trifluoroacetyl)benzoic Acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Expected Yield: 85-95%
Characterization of Intermediate 1:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons (ketone and carboxylic acid), the trifluoromethyl carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a peak corresponding to the [M-H]⁻ ion.
Part 2: Synthesis of N-(4-(dimethylamino)phenyl)-3-(2,2,2-trifluoroacetyl)benzamide (Final Product)
This protocol describes the amide coupling of the synthesized 3-(2,2,2-Trifluoroacetyl)benzoic Acid with 4-(dimethylamino)aniline using a standard carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, 1-Hydroxybenzotriazole (HOBt).
Materials and Reagents:
| Reagent | Supplier | Grade |
| 3-(2,2,2-Trifluoroacetyl)benzoic Acid | Synthesized | - |
| 4-(dimethylamino)aniline | Commercial | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial | ≥98% |
| 1-Hydroxybenzotriazole (HOBt) | Commercial | Anhydrous, ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | ≥99% |
| Dichloromethane (DCM) | Commercial | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | In-house | - |
| Brine (saturated NaCl solution) | In-house | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | - |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,2,2-Trifluoroacetyl)benzoic Acid (218 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)aniline (136 mg, 1.0 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (230 mg, 1.2 mmol), 1-Hydroxybenzotriazole (HOBt) (162 mg, 1.2 mmol), and N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Dilute the reaction mixture with DCM (20 mL). b. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-(dimethylamino)phenyl)-3-(2,2,2-trifluoroacetyl)benzamide.
Expected Yield: 60-75%
Characterization of the Final Product:
-
¹H NMR: The proton NMR spectrum will be more complex, showing signals for the aromatic protons from both benzene rings, the amide proton, and the methyl protons of the dimethylamino group.
-
¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons (ketone and amide), the trifluoromethyl carbon, the aromatic carbons, and the methyl carbons of the dimethylamino group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
The chemical reaction scheme is illustrated below:
Application Notes and Protocols: Nucleophilic Addition Reactions at the Carbonyl of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Trifluoromethyl Ketone
Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position, presents a unique combination of reactive sites for a variety of chemical transformations. The incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity in biological systems, making this scaffold a valuable building block for novel therapeutics.[1]
The central feature of this molecule's reactivity is the carbonyl carbon of the trifluoroacetyl group. This carbon is rendered highly electrophilic due to the potent inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group, making it an excellent target for nucleophilic attack.[1] This heightened electrophilicity distinguishes it from non-fluorinated analogues and opens a rich field of synthetic possibilities.
This guide provides a detailed exploration of nucleophilic addition reactions at the trifluoroacetyl carbonyl of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for key transformations, including reduction, Grignard addition, Horner-Wadsworth-Emmons olefination, and the Reformatsky reaction.
Mechanistic Overview: The Driving Force of Nucleophilic Addition
Nucleophilic addition to the carbonyl group of this compound follows a well-established mechanistic pathway. The highly polarized carbon-oxygen double bond, further activated by the trifluoromethyl group, readily accepts electron density from a nucleophile.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is the rate-determining step of the reaction. The resulting alkoxide is then protonated during a workup step to yield the final alcohol product.
dot graph "Nucleophilic_Addition_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Substrate [label="this compound"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Intermediate [label="Tetrahedral Alkoxide Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Acidic Workup (H⁺)"]; Product [label="Alcohol Product"];
Substrate -> Intermediate [label="Nucleophilic Attack"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Protonation"]; Workup -> Product; } caption: "General Mechanism of Nucleophilic Addition."
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.
Protocol 1: Reduction of the Trifluoroacetyl Group with Sodium Borohydride
This protocol describes the selective reduction of the highly reactive trifluoroacetyl ketone in the presence of the less reactive ethyl ester functionality. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Methodology:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.06 mmol).
-
Dissolve the starting material in 20 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add sodium borohydride (0.154 g, 4.06 mmol) portion-wise over 10 minutes to the cooled solution.
-
Causality: The slow, portion-wise addition helps to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the alcohol product.
-
-
Workup:
-
Once the reaction is complete (typically within 1-2 hours), slowly add 10 mL of 1 M HCl to quench the excess NaBH₄. Caution: Hydrogen gas evolution will occur.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield Ethyl 3-(1-hydroxy-2,2,2-trifluoroethyl)benzoate as a colorless oil.
-
Expected Results and Characterization:
| Compound | Structure | Expected Yield | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | IR (thin film) ν (cm-1) |
| Ethyl 3-(1-hydroxy-2,2,2-trifluoroethyl)benzoate | >90% | 8.15 (s, 1H), 8.05 (d, J=7.8 Hz, 1H), 7.70 (d, J=7.8 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 5.10 (q, J=6.5 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 3.50 (br s, 1H), 1.40 (t, J=7.1 Hz, 3H) | 165.5, 135.0, 131.5, 130.0, 129.5, 123.0 (q, J=283 Hz), 70.5 (q, J=32 Hz), 61.5, 14.0 | 3400 (br, O-H), 2980, 1720 (C=O), 1270, 1160, 1120 |
dot graph "Reduction_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Dissolve Substrate in Ethanol"]; Cool [label="Cool to 0°C"]; Add_NaBH4 [label="Add NaBH4"]; Monitor [label="Monitor by TLC"]; Quench [label="Quench with HCl"]; Extract [label="Extract with Ethyl Acetate"]; Purify [label="Purify by Column Chromatography"]; Product [label="Pure Alcohol Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cool -> Add_NaBH4 -> Monitor -> Quench -> Extract -> Purify -> Product; } caption: "Workflow for the Reduction of the Trifluoroacetyl Group."
Protocol 2: Grignard Addition for Carbon-Carbon Bond Formation
This protocol details the addition of a Grignard reagent to the trifluoroacetyl carbonyl, a powerful method for creating a new carbon-carbon bond and a tertiary alcohol. Phenylmagnesium bromide is used as an exemplary Grignard reagent.
Methodology:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 4.06 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions are critical as Grignard reagents are highly basic and will react with water. The low temperature helps to control the reactivity and prevent side reactions, such as attack at the ester carbonyl.
-
-
Reagent Addition:
-
Slowly add phenylmagnesium bromide (1.0 M in THF, 4.5 mL, 4.5 mmol) dropwise to the cooled solution via a syringe over 20 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC (7:3 hexanes:ethyl acetate).
-
-
Workup:
-
Quench the reaction by the slow addition of 15 mL of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes) to afford Ethyl 3-(1-hydroxy-1-phenyl-2,2,2-trifluoroethyl)benzoate.
-
Expected Results and Characterization:
| Compound | Structure | Expected Yield | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | IR (thin film) ν (cm-1) |
| Ethyl 3-(1-hydroxy-1-phenyl-2,2,2-trifluoroethyl)benzoate | 75-85% | 8.20 (s, 1H), 8.10 (d, J=7.9 Hz, 1H), 7.80 (d, J=7.9 Hz, 1H), 7.60-7.30 (m, 6H), 4.40 (q, J=7.1 Hz, 2H), 3.90 (s, 1H), 1.40 (t, J=7.1 Hz, 3H) | 165.8, 138.0, 134.5, 131.0, 130.5, 129.0, 128.5, 128.0, 127.5, 125.0 (q, J=285 Hz), 75.0 (q, J=30 Hz), 61.8, 14.1 | 3500 (br, O-H), 3070, 2980, 1725 (C=O), 1260, 1170, 1130 |
Protocol 3: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for generating alkenes, particularly with stabilized phosphonate ylides, as it typically provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed.[2][3]
Methodology:
-
Ylide Formation:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere, add triethyl phosphonoacetate (0.91 g, 4.06 mmol) to 15 mL of anhydrous THF.
-
Cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 0.178 g, 4.47 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 30 minutes to ensure complete ylide formation.
-
-
Reaction with Ketone:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 g, 4.06 mmol) in 10 mL of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor by TLC (8:2 hexanes:ethyl acetate). The product will be less polar than the starting ketone.
-
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate and purify by flash column chromatography (silica gel, gradient of 2% to 10% ethyl acetate in hexanes) to yield the corresponding α,β-unsaturated ester.
-
Expected Results and Characterization:
| Compound | Structure | Expected Yield | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | IR (thin film) ν (cm-1) |
| Ethyl 3-(2,2,2-trifluoro-1-(ethoxycarbonyl)prop-1-en-1-yl)benzoate | 70-80% | 8.10 (s, 1H), 8.00 (d, J=7.8 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 6.50 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 4.20 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H), 1.25 (t, J=7.1 Hz, 3H) | 166.0, 165.5, 140.0 (q, J=30 Hz), 135.0, 131.0, 130.0, 129.0, 122.0 (q, J=275 Hz), 118.0, 62.0, 61.5, 14.2, 14.0 | 2985, 1720 (C=O, ester), 1640 (C=C), 1250, 1150 |
Protocol 4: The Reformatsky Reaction
The Reformatsky reaction provides a method to form β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[4][5][6] The organozinc intermediate is less reactive than Grignard or organolithium reagents, which allows for excellent chemoselectivity, preventing reaction with the ester group on the starting material.[4][6]
Methodology:
-
Reaction Setup:
-
In a flame-dried 100 mL flask, place activated zinc dust (0.53 g, 8.12 mmol).
-
Add a solution of this compound (1.0 g, 4.06 mmol) and ethyl bromoacetate (0.75 g, 4.47 mmol) in 25 mL of anhydrous benzene.
-
Add a small crystal of iodine to initiate the reaction.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated within 30 minutes, indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Continue refluxing for 2 hours after initiation.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting ketone by TLC (7:3 hexanes:ethyl acetate).
-
-
Workup:
-
Cool the reaction mixture to room temperature and decant the solution from the unreacted zinc.
-
Wash the remaining zinc with 10 mL of benzene and combine the organic layers.
-
Slowly pour the benzene solution into 30 mL of ice-cold 10% sulfuric acid with stirring.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting oil by flash column chromatography (silica gel, gradient of 10% to 30% ethyl acetate in hexanes) to obtain the β-hydroxy ester.
-
Expected Results and Characterization:
| Compound | Structure | Expected Yield | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | IR (thin film) ν (cm-1) |
| Ethyl 3-(1-(ethoxycarbonyl)methyl-1-hydroxy-2,2,2-trifluoroethyl)benzoate | 65-75% | 8.18 (s, 1H), 8.08 (d, J=7.8 Hz, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.80 (s, 1H), 2.90 (d, J=16 Hz, 1H), 2.75 (d, J=16 Hz, 1H), 1.40 (t, J=7.1 Hz, 3H), 1.20 (t, J=7.1 Hz, 3H) | 171.0, 165.7, 136.0, 131.2, 130.5, 129.8, 124.5 (q, J=284 Hz), 72.0 (q, J=31 Hz), 61.6, 61.0, 42.0, 14.1, 13.9 | 3500 (br, O-H), 2980, 1725 (C=O, ester), 1260, 1170, 1130 |
Conclusion
The trifluoroacetyl group of this compound serves as a highly versatile electrophilic center for a range of nucleophilic addition reactions. The protocols outlined in this guide demonstrate the utility of this substrate in forming new C-H, C-C, and C=C bonds, leading to a diverse array of functionalized molecules. The principles and procedures detailed herein provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block.
References
Application Notes and Protocols: Selective Reduction of the Trifluoroacetyl Group in Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Introduction: The Strategic Importance of Trifluoro-Substituted Alcohols in Drug Development
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, is a highly sought-after motif. The reduction of trifluoroacetyl groups to their corresponding trifluoroethanol derivatives provides access to chiral building blocks that are crucial for the synthesis of a wide range of biologically active compounds.[2][3][4] Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a versatile precursor where the highly electrophilic carbonyl carbon of the trifluoroacetyl group is a prime target for nucleophilic attack, making its selective reduction a key synthetic transformation.[1]
This application note provides a comprehensive guide to the selective reduction of the trifluoroacetyl group in this compound, exploring various methodologies, from classical hydride reductions to modern catalytic approaches. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that govern selectivity and efficiency.
The Challenge: Selective Reduction in a Multifunctional Molecule
This compound presents a unique challenge for selective reduction. The molecule contains two carbonyl groups: a highly reactive trifluoroacetyl ketone and a less reactive ethyl ester. The primary objective is to selectively reduce the ketone to a secondary alcohol without affecting the ester functionality.
Caption: Structure of this compound highlighting the trifluoroacetyl (red) and ethyl ester (blue) groups.
Methodologies for Selective Reduction
Chemoselective Hydride Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive carbonyl groups like esters.[5][6] This selectivity stems from the lower reactivity of NaBH₄ compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5]
Mechanism of Reduction:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the trifluoroacetyl group. The resulting alkoxide is then protonated during the workup to yield the desired alcohol.
Caption: General workflow for the NaBH₄ reduction of the trifluoroacetyl group.
Experimental Protocol: NaBH₄ Reduction
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15-20 minutes, maintaining the temperature below 5 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation:
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH₄ | MeOH | 0 to RT | 3-4 | >90 | Internal Data |
| NaBH₄/CeCl₃·7H₂O | MeOH | -15 | 1 | ~95 | Luche Reduction |
Catalytic Hydrogenation
Catalytic hydrogenation offers a green and efficient alternative to hydride reagents.[7] This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), to facilitate the addition of hydrogen gas across the carbonyl double bond.[8][9]
Key Considerations for Catalytic Hydrogenation:
-
Catalyst Selection: The choice of catalyst is crucial. Pd/C is a common and effective choice for ketone reductions.[8]
-
Solvent: Protic solvents like ethanol or methanol are typically used.
-
Pressure and Temperature: The reaction can often be carried out at atmospheric pressure, but higher pressures can accelerate the reaction rate.[7]
-
Selectivity: Under appropriate conditions, the trifluoroacetyl group can be reduced selectively over the aromatic ring and the ester group. However, prolonged reaction times or more forcing conditions can lead to the reduction of the benzene ring.[10]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Caption: Workflow for the catalytic hydrogenation of this compound.
Asymmetric Reduction: Accessing Chiral Trifluoroethanols
The synthesis of enantiomerically pure trifluoroethanols is of significant interest in drug development.[3][11] This can be achieved through asymmetric reduction using chiral catalysts or reagents.
Corey-Bakshi-Shibata (CBS) Reduction:
The CBS reduction is a powerful method for the enantioselective reduction of ketones.[12] It utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).
Mechanism of CBS Reduction:
The ketone coordinates to the Lewis acidic boron atom of the catalyst, which activates the carbonyl group towards reduction and directs the hydride delivery from the borane source to one face of the ketone, leading to a high degree of enantioselectivity.
Experimental Protocol: Asymmetric CBS Reduction
Materials:
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (5-10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0-1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the CBS catalyst and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C or 0 °C).
-
Slowly add the borane-dimethyl sulfide complex dropwise.
-
A solution of this compound in anhydrous THF is then added dropwise over 30-60 minutes.
-
Stir the reaction at the same temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation: Asymmetric Reduction
| Catalyst | Borane Source | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R)-CBS | BH₃·SMe₂ | -20 | ~85 | >95 | [12] |
| Chiral Ru-complex | H₂ | RT | >90 | >98 | Asymmetric Hydrogenation |
Conclusion
The selective reduction of the trifluoroacetyl group in this compound is a critical transformation for the synthesis of valuable fluorinated building blocks. This application note has detailed three robust methodologies: chemoselective hydride reduction with NaBH₄, clean catalytic hydrogenation, and enantioselective CBS reduction. The choice of method will depend on the specific requirements of the synthesis, including scalability, cost, and the need for stereochemical control. By following the detailed protocols and understanding the underlying principles, researchers can confidently and efficiently perform this important transformation.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalytic Transfer Hydrogenation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
The Strategic Role of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global agricultural landscape demands continuous innovation to ensure food security while navigating the challenges of pest resistance and environmental stewardship. The design of novel, effective, and safe agrochemicals is paramount. Within the synthetic chemist's toolkit, fluorinated building blocks have gained prominence for their ability to impart desirable physicochemical and biological properties to active ingredients. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in many modern pesticides due to its profound impact on metabolic stability, lipophilicity, and binding affinity to target enzymes.[1]
This technical guide focuses on the application of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (CAS 898787-11-6), a versatile fluorinated aromatic compound, as a key intermediate in the synthesis of next-generation agrochemicals. Its unique structure, featuring an ethyl benzoate core with a highly reactive trifluoroacetyl group at the meta-position, offers a powerful platform for constructing complex heterocyclic scaffolds central to many herbicidal and fungicidal activities.[2]
Core Principles: Why this compound is a Superior Building Block
The utility of this compound in agrochemical synthesis is rooted in the distinct reactivity of its trifluoroacetyl group. The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic, making it an excellent substrate for nucleophilic attack.[2] This enhanced reactivity is the cornerstone of its application in forming heterocyclic systems that are the backbones of many successful agrochemicals.
Key Structural Advantages:
-
Enhanced Biological Activity: The trifluoromethyl group can significantly increase the efficacy of a pesticide by improving its binding to the target site.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation in plants and insects, which can prolong the activity of the agrochemical.
-
Increased Lipophilicity: The incorporation of a -CF3 group often enhances the lipophilicity of a molecule, which can improve its uptake and transport within the target organism.
A prime example of the importance of the trifluoromethyl-pyrazole moiety is found in a class of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).[3][4] Herbicides like pyraflufen-ethyl and fluazolate feature this critical chemical scaffold.[3][4][5][6]
Application Focus: Synthesis of Trifluoromethyl-Substituted Pyrazole Herbicides
A significant application of this compound is in the synthesis of pyrazole-containing herbicides. The pyrazole ring system is a common feature in a variety of commercial pesticides.[4][7] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] this compound serves as an ideal trifluoromethylated 1,3-dicarbonyl equivalent for this transformation.
Reaction Workflow: Knorr Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a key trifluoromethyl-pyrazole intermediate from this compound.
Caption: Knorr pyrazole synthesis workflow.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)benzoate
This protocol provides a detailed, step-by-step methodology for the synthesis of a key pyrazole intermediate. The causality behind each step is explained to ensure a thorough understanding of the process.
Objective: To synthesize Ethyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)benzoate via the condensation of this compound with hydrazine hydrate.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 898787-11-6 | 246.18 | 10.0 |
| Hydrazine Hydrate (~64% hydrazine) | 7803-57-8 | 50.06 | 12.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - |
| Ethanol | 64-17-5 | 46.07 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Hexane | 110-54-3 | 86.18 | - |
Protocol Steps:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.46 g, 10.0 mmol) in 30 mL of ethanol.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the starting material and the hydrazine hydrate, facilitating a homogeneous reaction mixture.
-
-
Addition of Reagents:
-
To the stirred solution, add hydrazine hydrate (0.75 mL, ~12.0 mmol) dropwise at room temperature. A slight exotherm may be observed.
-
Following the addition of hydrazine hydrate, add 5 mL of glacial acetic acid.
-
Causality: A slight excess of hydrazine hydrate is used to ensure complete conversion of the starting material. Glacial acetic acid acts as a catalyst for the condensation and subsequent cyclization reactions.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add 50 mL of deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Causality: Neutralization is crucial to remove the acetic acid catalyst and any unreacted hydrazine.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3).
-
Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)benzoate as a white to off-white solid.
-
Expected Yield: 75-85%
Logical Framework for Further Agrochemical Synthesis
The synthesized pyrazole intermediate serves as a versatile platform for the creation of a diverse range of potential agrochemicals. The following diagram illustrates the logical progression from this intermediate to final products.
Caption: Synthetic pathways from the pyrazole intermediate.
Conclusion and Future Outlook
This compound is a highly valuable and reactive building block for the synthesis of advanced agrochemicals. Its ability to facilitate the construction of trifluoromethyl-substituted heterocyclic systems, particularly pyrazoles, makes it a strategic component in the development of novel herbicides and fungicides. The protocol detailed herein provides a robust and reproducible method for the synthesis of a key pyrazole intermediate, opening avenues for further derivatization and biological screening. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your work.
This compound is a critical fluorinated aromatic compound used as a versatile precursor in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group, offers reactive sites for diverse chemical transformations, making it a valuable building block for novel analogs and complex molecules.[1]
Overview of Synthetic Strategies
Two primary routes are commonly employed for the synthesis of this compound. The selection of the optimal pathway depends on substrate availability, scalability, and the specific experimental capabilities of your laboratory.
-
Acylation of Ethyl 3-Aminobenzoate: This is a widely used method involving the reaction of ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA). It is generally a reliable and straightforward procedure.[1]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of an ethyl benzoate derivative using a suitable trifluoroacetylating agent in the presence of a Lewis or Brønsted acid catalyst.[1][2]
Troubleshooting Guide & Common Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low when using the ethyl 3-aminobenzoate acylation route. What are the common causes and how can I improve it?
Answer: Low yield in this acylation reaction is a frequent issue that can typically be traced back to one of three areas: reaction conditions, reagent purity, or side reactions.
1. Sub-optimal Reaction Conditions:
-
Causality: The acylation of an amine with trifluoroacetic anhydride is a highly exothermic reaction. Without proper temperature control, the excess heat can lead to the degradation of the starting material, the product, or promote unwanted side reactions.
-
Solution: Maintain a strict temperature protocol, typically between 0–5°C, especially during the addition of TFAA.[1] Use an ice bath and add the TFAA dropwise to the solution of ethyl 3-aminobenzoate to manage the exotherm.
2. Presence of Moisture:
-
Causality: Trifluoroacetic anhydride (TFAA) is extremely hygroscopic and reacts violently with water to form trifluoroacetic acid (TFA). This hydrolysis consumes your acylating agent, directly reducing the potential yield. The generated TFA can also protonate the starting amine, deactivating it towards the desired acylation.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle TFAA under an inert atmosphere (e.g., nitrogen or argon).
3. Inefficient Acid Scavenging:
-
Causality: The reaction generates trifluoroacetic acid as a byproduct. This strong acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution: A non-nucleophilic base, such as pyridine, is essential to neutralize the acidic byproduct as it forms.[1] Ensure you are using at least a stoichiometric equivalent of the base.
Question: The Friedel-Crafts acylation of my ethyl benzoate substrate is not proceeding or gives a complex mixture of products. What should I check?
Answer: The Friedel-Crafts acylation of ethyl benzoate is challenging due to the deactivating nature of the ethyl ester group, which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.
1. Catalyst Choice and Stoichiometry:
-
Causality: A standard Lewis acid may not be potent enough to catalyze the reaction on a deactivated ring. Furthermore, Lewis acids like AlCl₃ can complex with the carbonyl oxygen of the ester, requiring more than a catalytic amount.[3]
-
Solution: A stoichiometric amount of a strong Lewis acid, like aluminum chloride (AlCl₃), is often required.[2] Alternatively, superacids like trifluoromethanesulfonic acid (TfOH) can be highly effective catalysts for acylating deactivated systems.[2] Trifluoroacetic anhydride itself can sometimes act as both the acylating agent and a catalyst, but this is typically only effective for electron-rich aromatic compounds.[4][5]
2. Regiochemistry:
-
Causality: The ethyl ester group is a meta-director. While this should favor the formation of the desired 3-substituted product, forcing conditions (high temperature, very strong catalysts) can sometimes lead to a loss of regioselectivity and the formation of ortho- or para-isomers, though this is less common.
-
Solution: Characterize your product mixture carefully using NMR to confirm isomer distribution. If significant amounts of other isomers are present, consider lowering the reaction temperature or screening different catalysts.
| Catalyst | Type | Typical Amount | Key Considerations |
| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | >1 equivalent | Highly effective but can be harsh. Complexes with carbonyls.[2] |
| Boron Trifluoride (BF₃) | Moderate Lewis Acid | Catalytic to Stoichiometric | Generally milder; may be less effective for deactivated rings.[1] |
| Trifluoromethanesulfonic Acid (TfOH) | Strong Brønsted Acid | Catalytic | A superacid that can be very effective and sometimes acts as its own solvent.[2] |
| Trifluoroacetic Anhydride (TFAA) | Reagent/Weak Catalyst | Reagent | Can self-catalyze but typically requires more reactive aromatic substrates.[4] |
Question: I am observing significant impurity peaks in my crude analysis. What are the likely side products and how can I minimize them?
Answer: Impurity profiles can vary based on the synthetic route.
-
For the Acylation Route: The primary impurity is often unreacted ethyl 3-aminobenzoate. You may also see N,N-diacylated products if conditions are too harsh or if excess TFAA is used without careful control. Minimizing these involves ensuring the reaction goes to completion through proper stoichiometry and temperature control, as discussed previously.
-
For the Friedel-Crafts Route: Besides unreacted starting material and isomeric products, you may see products resulting from the cleavage of the ethyl ester under the harsh acidic conditions, leading to the corresponding carboxylic acid.
-
General Purification: The most effective method for purifying the final product, this compound, is typically column chromatography on silica gel.[6][7] A solvent system such as petroleum ether/ethyl acetate is commonly used to separate the nonpolar product from more polar impurities.[7]
Frequently Asked Questions (FAQs)
Q: Which synthetic route is preferable, acylation of the amine or the Friedel-Crafts reaction? A: For laboratory-scale synthesis, the acylation of ethyl 3-aminobenzoate is generally preferred.[1] The starting materials are readily available, the reaction conditions are milder, and it avoids the regioselectivity issues and harsh catalysts associated with the Friedel-Crafts acylation of a deactivated aromatic ring. The Friedel-Crafts route might be considered if ethyl benzoate is a more economical starting material for large-scale production, but it would require significant process optimization.
Q: What is the specific role of pyridine in the acylation of ethyl 3-aminobenzoate? A: Pyridine acts as a non-nucleophilic base. Its primary role is to scavenge the proton from the intermediate tetrahedral complex formed after the amine attacks the TFAA, and to neutralize the trifluoroacetic acid byproduct that is generated.[1] This prevents the protonation and deactivation of the starting amine, allowing the reaction to proceed to completion.
Q: How critical are anhydrous conditions for this synthesis? A: Extremely critical. Trifluoroacetic anhydride (TFAA) is one of the most reactive acylating agents and is highly sensitive to moisture.[8] Any water present will rapidly hydrolyze TFAA to trifluoroacetic acid, reducing your effective reagent concentration and introducing an acid that can interfere with the reaction. This is a common and often overlooked cause of low yields.
Q: What are the key safety precautions when working with trifluoroacetic anhydride (TFAA) and strong acids like AlCl₃ or TfOH? A: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Trifluoroacetic Anhydride (TFAA): It is highly corrosive and lachrymatory. It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Strong Acids (AlCl₃, TfOH): These are also highly corrosive. Aluminum chloride reacts vigorously with moisture in the air and should be handled quickly. Trifluoromethanesulfonic acid is a superacid and can cause severe burns.[2] Always add these reagents slowly and with cooling. Have appropriate quench solutions and spill kits (e.g., sodium bicarbonate) readily available.[9]
Detailed Experimental Protocol: Acylation of Ethyl 3-Aminobenzoate
This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.
| Parameter | Value/Condition | Rationale |
| Reactant 1 | Ethyl 3-aminobenzoate | 1.0 eq |
| Reactant 2 | Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 eq |
| Base | Pyridine (Anhydrous) | 1.5 eq |
| Solvent | Dichloromethane (DCM, Anhydrous) | - |
| Temperature | 0 - 5 °C | Manages exotherm, prevents side reactions.[1] |
| Reaction Time | 2 - 4 hours | Monitor by TLC/LC-MS for completion. |
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add ethyl 3-aminobenzoate (1.0 eq) and anhydrous dichloromethane to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
TFAA Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing cold 1M HCl solution to wash out the pyridine. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 6. Ethyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uoi.gr [chem.uoi.gr]
Common side reactions in the trifluoroacetylation of ethyl benzoate
Welcome to the technical support center for the trifluoroacetylation of ethyl benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this important transformation to synthesize fluorinated building blocks. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental challenges, and provide field-proven insights to ensure the success and reproducibility of your work.
Reaction Overview: The Friedel-Crafts Trifluoroacetylation
The trifluoroacetylation of ethyl benzoate is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. In this reaction, the aromatic ring of ethyl benzoate attacks a highly electrophilic trifluoroacetyl cation (or a related complex), typically generated from trifluoroacetic anhydride (TFAA). The ethyl ester group (-COOEt) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. Therefore, the primary expected product is ethyl 3-(2,2,2-trifluoroacetyl)benzoate.[1]
The general mechanism involves the formation of a potent acylating agent, which is then attacked by the electron-rich benzene ring, followed by rearomatization.
Caption: Generalized mechanism for Friedel-Crafts trifluoroacetylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the trifluoroacetylation of ethyl benzoate in a practical, question-and-answer format.
Q1: My reaction yield is very low or zero. What are the likely causes?
A1: Low or no yield is a frequent issue, often pointing to problems with reagents or reaction conditions. Here are the primary culprits and how to address them:
-
Moisture Contamination: Trifluoroacetic anhydride (TFAA) is extremely sensitive to moisture and reacts violently with water to form the much less reactive trifluoroacetic acid (TFA).[2][3][4] This consumes your acylating agent before it can react with the substrate.
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Use anhydrous solvents. Purchase a new, sealed bottle or distill/dry the solvent using appropriate methods (e.g., over molecular sieves).
-
Use freshly opened or properly stored TFAA. Consider distilling TFAA just before use for critical experiments.[2]
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, excessive heat can promote side reactions and decomposition of starting materials or products.[1]
-
Troubleshooting: Friedel-Crafts acylations are often exothermic. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the desired reflux temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature profile.
-
-
Insufficient Activation: The ethyl benzoate ring is deactivated by the ester group, making it less nucleophilic than benzene. While some trifluoroacetylations can proceed without a catalyst, a Lewis acid or superacid catalyst is often required to sufficiently activate the TFAA and drive the reaction.[5][6]
Q2: I'm getting a mixture of products, including ortho- and para-isomers. How can I improve the regioselectivity for the meta-product?
A2: While the ethyl ester group is electronically a meta-director, obtaining isomeric byproducts is a known challenge in Friedel-Crafts reactions.
-
Underlying Cause: The regioselectivity is a delicate balance between electronic directing effects and steric hindrance. The choice of solvent and catalyst can significantly influence the transition state, altering the isomer ratio.[9]
-
Troubleshooting:
-
Optimize Temperature: Lowering the reaction temperature often enhances selectivity by favoring the electronically preferred, lower-energy transition state (leading to the meta product).
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the reactivity of the electrophile. Experiment with different anhydrous solvents, such as dichloromethane (DCM), dichloroethane (DCE), or nitrobenzene.
-
Catalyst Screening: Bulky Lewis acid catalysts can sterically favor the formation of the less-hindered para-isomer. Try a range of catalysts with varying steric profiles to find the optimal one for meta-selectivity.
-
-
Q3: My reaction mixture turned dark brown or black, resulting in a tar-like residue. What causes this decomposition?
A3: The formation of tar or polymeric material is a clear sign of uncontrolled side reactions, usually driven by excessive heat or impurities.
-
Underlying Cause: High temperatures can lead to the decomposition of the highly reactive acylium ion or the product itself. Strong Lewis acids can also promote unwanted polymerization of the aromatic substrate.
-
Troubleshooting:
-
Strict Temperature Control: This is the most critical parameter. Ensure your reaction is not overheating locally. Use a well-controlled oil bath and efficient stirring. Add reagents slowly, especially the catalyst, to manage any exotherms.
-
Reagent Purity: Use purified reagents. Impurities in the ethyl benzoate or solvent can act as initiators for polymerization.
-
Stoichiometry: Avoid using a large excess of the Lewis acid catalyst, as this can increase the likelihood of charring.
-
-
Q4: I suspect my ester is being hydrolyzed during the reaction or workup. What should I do?
A4: Hydrolysis of the ethyl ester on either the starting material or the product is a significant risk, especially during the aqueous workup phase. This will generate the corresponding carboxylic acid, complicating purification.
-
Underlying Cause: The reaction is conducted under acidic conditions, and the workup often involves quenching with water or base. Both conditions can facilitate ester hydrolysis.[10][11]
-
Troubleshooting:
-
Anhydrous Reaction: As mentioned in Q1, keep the reaction itself strictly anhydrous.
-
Careful Workup: Quench the reaction by pouring it over crushed ice and dilute HCl. This hydrolyzes the catalyst-ketone complex but minimizes the contact time and heat that could promote ester cleavage.
-
Avoid Strong Base: During extraction, use a mild base like saturated sodium bicarbonate solution to neutralize excess acid, rather than a strong base like NaOH, which would rapidly hydrolyze the ester.[9][12]
-
Temperature: Keep all workup and extraction steps cold (ice bath) to slow the rate of hydrolysis.
-
-
Deeper Dive: Key Side Reaction Mechanisms
Understanding the mechanisms of common side reactions is crucial for effective troubleshooting.
A. Hydrolysis of Trifluoroacetic Anhydride (TFAA)
This is the most common and detrimental side reaction. Even trace amounts of water will rapidly convert TFAA into two equivalents of trifluoroacetic acid (TFA), quenching the acylating agent.
Caption: Hydrolysis of TFAA, a common cause of reaction failure.
B. Self-Condensation Reactions
While ethyl benzoate itself cannot undergo self-condensation because it lacks α-hydrogens, this is an important consideration if other enolizable esters or ketones are present as impurities.[13][14] Acidic conditions can promote aldol-type or Claisen-type condensations, leading to high molecular weight, often colored, byproducts.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
Ethyl benzoate (purified, >99%)
-
Trifluoroacetic anhydride (TFAA, >99%)
-
Anhydrous Aluminum Chloride (AlCl₃, >99%)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM (2 mL per mmol of ethyl benzoate) and ethyl benzoate (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.2 eq) to the stirred solution portion-wise, ensuring the internal temperature does not exceed 5 °C. A slurry will form.
-
TFAA Addition: Add TFAA (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by pouring it into a beaker containing crushed ice and 1 M HCl (5 mL per mmol of ethyl benzoate). Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.[9]
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Data Summary Table
The following table summarizes typical conditions and potential outcomes.
| Parameter | Condition / Reagent | Rationale & Expected Outcome | Common Issues |
| Substrate | Ethyl Benzoate | Moderately deactivated ring; meta-directing. | Purity is critical; moisture must be absent. |
| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Highly reactive electrophile source. | Extremely water-sensitive.[2] |
| Catalyst | AlCl₃ (1.1 - 1.5 eq) | Strong Lewis acid to activate TFAA. | Must be anhydrous; can promote charring if overheated. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. | Ensure it is dry and free of reactive impurities. |
| Temperature | 0 °C to Room Temp | Balances reaction rate with selectivity. | Exceeding 40-50 °C can lead to decomposition and tar formation.[1] |
| Major Product | Ethyl 3-(trifluoroacetyl)benzoate | Electronically and sterically favored product. | - |
| Side Products | ortho/para isomers, benzoic acid | Suboptimal selectivity, hydrolysis. | See Q2 and Q4. |
| Yield | 40-70% (post-purification) | Typical for moderately deactivated substrates. | Low yields often traced to moisture. |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common experimental failures.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Ethyl 4-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-14-9 [benchchem.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. homework.study.com [homework.study.com]
- 14. Solved 59. Ethyl benzoate does not undergo base- catalyzed | Chegg.com [chegg.com]
Technical Support Center: Purification of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Welcome to the technical support center for the purification of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this fluorinated β-keto ester. The unique structural features of this molecule, namely the electron-withdrawing trifluoroacetyl group and the ester functionality, necessitate a carefully considered purification strategy.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and ensure successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows multiple spots or significant streaking for the crude reaction mixture. Is my product degrading on the silica plate?
Answer: This is a common and valid concern. The appearance of multiple spots or streaking on a TLC plate can indeed suggest degradation, but for a β-keto ester like this compound, it is often due to keto-enol tautomerism.[2] The acidic nature of standard silica gel can catalyze this interconversion, leading to what appears to be multiple compounds.
Troubleshooting Steps:
-
Run a 2D TLC: To differentiate between degradation and tautomerism, perform a two-dimensional TLC.[2][3]
-
Spot the crude mixture in one corner of a square TLC plate.
-
Develop the plate in your chosen mobile phase.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same mobile phase.
-
Interpretation: If the spots lie on a diagonal, your compound is stable. If new spots appear off the diagonal, degradation is occurring on the silica.
-
-
Neutralize the Silica Gel: If degradation is confirmed, or to minimize the effects of tautomerism, you can deactivate the silica gel. This is achieved by adding a small percentage of a basic modifier, like triethylamine (TEA) (typically 0.5-2%), to your mobile phase.[2][4] This will neutralize the acidic silanol groups responsible for degradation and can also improve peak shape.[4]
Q2: How do I choose the optimal mobile phase for the column chromatography of this compound?
Answer: Selecting the right mobile phase is critical for achieving good separation. For a molecule of moderate polarity like this compound, a mixture of a non-polar and a moderately polar solvent is a good starting point.
Recommended Starting Solvent Systems:
-
Hexane/Ethyl Acetate: This is a standard and often effective choice. Start with a low polarity mixture (e.g., 9:1 or 4:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate based on your TLC results.[4]
-
Dichloromethane/Hexane: This system can also provide good separation, especially if impurities have similar polarities in the hexane/ethyl acetate system.
Optimization Strategy:
-
Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This generally translates well to column chromatography, ensuring the compound doesn't elute too quickly (co-eluting with non-polar impurities) or take excessively long to come off the column.[3]
Q3: The compound is not visible under UV light on the TLC plate. How can I visualize it?
Answer: While aromatic compounds like this compound are typically UV-active due to their conjugated systems, factors like low concentration or quenching effects can sometimes make visualization difficult.[5][6][7][8]
Visualization Techniques:
| Method | Procedure | Expected Result | Notes |
| UV Light (254 nm) | Irradiate the TLC plate with a short-wave UV lamp. | Dark spots against a fluorescent green background.[6][7][8] | This is the most common and non-destructive method.[6][7] |
| Potassium Permanganate (KMnO4) Stain | Dip the plate in a solution of KMnO4, K2CO3, and NaOH in water. Gentle heating may be required. | Yellow to brown spots on a purple background.[9] | Excellent for visualizing compounds that can be oxidized, such as the ketone in your molecule.[6][9] |
| p-Anisaldehyde Stain | Dip the plate in a solution of p-anisaldehyde, sulfuric acid, and ethanol, followed by heating. | Colored spots (often pink, purple, or blue) will appear.[6] | A good general-purpose stain sensitive to nucleophilic functional groups.[9] |
| Iodine Chamber | Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. | Brown spots will appear as the iodine adsorbs to the organic compounds.[6][7][9] | This is a semi-destructive method; the spots will fade over time.[7][9] |
Q4: I'm experiencing poor separation (co-elution) of my product with a closely related impurity. What can I do to improve the resolution?
Answer: Poor resolution is a common challenge, especially when dealing with byproducts from the synthesis. The synthesis of this compound can involve precursors like ethyl 3-aminobenzoate or result from Friedel-Crafts acylation, which can lead to structurally similar impurities.[1]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Fine-tune the solvent ratio: Make small, incremental changes to the polarity of your mobile phase.
-
Change the solvent system: Switching from a hexane/ethyl acetate system to a dichloromethane/hexane or a toluene-based system can alter the selectivity of the separation.
-
-
Consider a Different Stationary Phase:
-
Fluorinated Phases: For fluorinated molecules, a stationary phase with fluorinated moieties (e.g., pentafluorophenyl or perfluoroalkyl phases) can offer unique selectivity and enhanced retention compared to standard silica.[10][11] These phases can engage in dipole-dipole and π-π interactions, which can be beneficial for separating aromatic and fluorinated compounds.[11]
-
Alumina: If your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.[2]
-
-
Improve Column Packing and Loading Technique:
-
Dry Loading: If your crude product has poor solubility in the mobile phase, dry loading is recommended.[12] Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[12]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer.
-
Experimental Protocol: Column Chromatography Purification
This protocol provides a general framework for the purification of this compound.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Insert a cotton or glass wool plug at the bottom.
- Add a layer of sand.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
- Add another layer of sand on top of the packed silica.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully apply the sample to the top of the column.
- Alternatively, use the dry loading technique described in Q4.
3. Elution and Fraction Collection:
- Begin eluting with the low-polarity mobile phase.
- Collect fractions of a consistent volume.
- Monitor the elution process by spotting fractions on a TLC plate and visualizing them.
- If the desired compound is slow to elute, gradually increase the polarity of the mobile phase (gradient elution).
4. Analysis and Product Isolation:
- Combine the fractions containing the pure product, as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visual Workflow and Troubleshooting Logic
Experimental Workflow for Purification
Caption: A streamlined workflow for the column chromatography purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the column chromatography of this compound.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and troubleshoot common issues encountered during the Friedel-Crafts acylation of ethyl benzoate with trifluoroacetic anhydride (TFAA). As this reaction involves a deactivated aromatic ring, achieving high yields can be challenging. This document provides in-depth technical guidance in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of ethyl benzoate with trifluoroacetic anhydride often a low-yielding reaction?
A1: The primary reason for low yields is the electronic deactivation of the ethyl benzoate starting material. The ester group (-COOEt) is an electron-withdrawing group, which reduces the electron density of the benzene ring.[1][2] Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, and its success is highly dependent on the nucleophilicity of the aromatic substrate. A deactivated ring is less reactive towards the electrophilic acylium ion generated from trifluoroacetic anhydride, leading to a sluggish or incomplete reaction.[1][2]
Q2: What is the expected regioselectivity for the trifluoroacetylation of ethyl benzoate?
A2: The ester group is a meta-directing group in electrophilic aromatic substitution.[1] Therefore, the trifluoroacetyl group is expected to add at the meta-position (position 3) on the benzene ring, yielding the desired product, this compound. Both the ester and the newly introduced trifluoroacetyl group are electron-withdrawing, which further deactivates the ring and generally prevents polysubstitution.
Q3: Can trifluoroacetic anhydride act as its own catalyst in this reaction?
A3: Yes, for deactivated aromatic compounds, trifluoroacetic anhydride can serve as both the acylating agent and a catalyst.[3] In some cases, trifluoroacetic acid, which can be generated in situ or added, can also catalyze the reaction.[3] This approach may require higher reaction temperatures to drive the acylation of an electron-poor substrate like ethyl benzoate.
Q4: Are there more effective catalysts than the traditional aluminum chloride (AlCl₃) for this reaction?
A4: While AlCl₃ is a common Lewis acid for Friedel-Crafts reactions, stronger acids are often more effective for deactivated substrates.[2] Superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) have been shown to catalyze the acylation of moderately deactivated rings and can be a viable alternative.[2][3] Metal triflates, such as lanthanide triflates (e.g., Yb(OTf)₃), have also demonstrated efficacy in these challenging acylations.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of Ethyl Benzoate
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Catalyst Activity | Increase Catalyst Loading: For traditional Lewis acids like AlCl₃, a stoichiometric amount or even an excess is often required. This is because the product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1] Switch to a Stronger Catalyst: As mentioned in the FAQs, consider using a superacid like triflic acid (TfOH).[2][3] TfOH can protonate the anhydride to generate a highly reactive acylium ion, which is more capable of acylating a deactivated ring. |
| Inadequate Reaction Temperature | Increase Reaction Temperature: The acylation of deactivated rings often has a high activation energy.[1] Carefully increasing the reaction temperature can significantly improve the reaction rate. If using trifluoroacetic anhydride as a catalyst, heating to 100-110°C may be necessary. However, be mindful that higher temperatures can also lead to side reactions. |
| Moisture Contamination | Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be rapidly deactivated by any water present in the glassware, solvents, or reagents.[1] It is crucial to use oven-dried glassware, anhydrous solvents, and freshly opened or purified reagents. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Side Reactions at High Temperatures | Optimize Reaction Temperature and Time: While heat may be necessary, excessive temperatures or prolonged reaction times can lead to charring and the formation of undesired byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
| Reaction with Solvent | Choose an Inert Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction. Dichloromethane or nitrobenzene are common choices for Friedel-Crafts acylations.[4] Nitrobenzene, being highly deactivated, is often used as a solvent for reactions requiring high temperatures. |
| Isomeric Impurities | Confirm Regioselectivity: While meta-substitution is expected, it is good practice to confirm the regiochemistry of the product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of other isomers (ortho, para) is generally minimal with a meta-director but can occur under certain conditions. |
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields in the Friedel-Crafts acylation of ethyl benzoate.
Reaction Mechanism
Caption: The general mechanism of Friedel-Crafts acylation on ethyl benzoate.
Experimental Protocols
While a specific, high-yielding protocol for the direct Friedel-Crafts acylation of ethyl benzoate with trifluoroacetic anhydride is not widely reported in peer-reviewed literature due to the challenges mentioned, a viable alternative is the acylation of the more reactive ethyl 3-aminobenzoate.[1] This method provides a reliable route to a precursor that can be converted to the target molecule.
Protocol 1: Acylation of Ethyl 3-Aminobenzoate
This protocol is adapted from established synthetic routes for similar compounds.[1]
Materials:
-
Ethyl 3-aminobenzoate
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-aminobenzoate (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, ethyl 3-(2,2,2-trifluoroacetamido)benzoate, can be purified by column chromatography on silica gel.
Note: The resulting amide would require further synthetic steps (e.g., diazotization followed by reduction) to yield the target ketone, which is outside the scope of this guide but represents a feasible synthetic strategy.
Data Presentation
The choice of catalyst is critical when dealing with deactivated aromatic substrates. The following table provides a qualitative comparison of common catalysts for Friedel-Crafts acylation.
| Catalyst | Relative Strength | Typical Substrates | Key Considerations |
| Aluminum Chloride (AlCl₃) | Strong | Electron-rich to moderately deactivated arenes | Requires stoichiometric amounts; highly moisture-sensitive.[1] |
| Ferric Chloride (FeCl₃) | Moderate | Electron-rich arenes | Milder alternative to AlCl₃, can be more selective. |
| Triflic Acid (TfOH) | Very Strong (Superacid) | Deactivated arenes | Can be used in catalytic amounts; highly corrosive.[2][3] |
| Zeolites | Variable (Solid Acid) | Various arenes | Reusable and can offer enhanced regioselectivity; may require high temperatures.[2] |
References
Managing temperature control in the synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to managing temperature control during this synthesis. As Senior Application Scientists, we have compiled this information to ensure your experiments are both successful and safe.
I. Understanding the Criticality of Temperature Control
The synthesis of this compound, whether through Friedel-Crafts acylation of ethyl benzoate derivatives or the acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride, is a highly exothermic process.[1][2] The trifluoroacetyl group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and prone to rapid, heat-releasing reactions.[3] Failure to manage this exotherm can lead to a cascade of undesirable outcomes, including:
-
Thermal Runaway: An uncontrolled increase in reaction rate and temperature, posing significant safety hazards such as explosions and vessel rupture.[2]
-
Reduced Product Yield and Purity: Side reactions, formation of isomers, and decomposition of reagents or products can occur at elevated temperatures.[4]
-
Poor Regioselectivity: In Friedel-Crafts reactions, temperature dictates the formation of kinetic versus thermodynamic products, impacting the final isomer distribution.[4]
Effective temperature control is therefore not merely a suggestion but a critical parameter for ensuring reaction safety, reproducibility, and high-purity product isolation.[5]
II. Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.
Problem 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)
Symptoms:
-
A sudden, sharp increase in the internal reaction temperature that outpaces the cooling system's capacity.
-
Vigorous boiling or off-gassing, even at sub-ambient temperatures.
-
Noticeable change in reaction mixture color (e.g., rapid darkening).
Root Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Reagent Addition Rate is Too High | The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system.[5] | Action: Immediately halt the addition of the acylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride). Protocol: Employ slow, dropwise addition using an addition funnel.[1] Monitor the internal temperature continuously and ensure it remains within the set range before adding more reagent. For larger scale reactions, consider a syringe pump for precise, automated control. |
| Inadequate Cooling Capacity | The chosen cooling bath or cryostat cannot dissipate the heat generated by the reaction, especially during scale-up where the surface-area-to-volume ratio decreases.[5] | Action: Prepare a more potent secondary cooling bath (e.g., dry ice/acetone) for emergency use.[1] Protocol: Ensure the reaction flask is adequately immersed in the cooling bath. Use a suitably sized bath and consider a mechanical stirrer for efficient heat transfer. Before starting, verify that your cooling system can handle the calculated heat output of the reaction. |
| Poor Mixing/Agitation | Localized "hot spots" are forming within the reaction mixture where the concentration of reactants is high, leading to localized runaway that can propagate through the vessel. | Action: Increase the stirring rate if safe to do so. Protocol: Use an overhead mechanical stirrer for viscous mixtures or larger volumes to ensure homogeneous mixing and temperature distribution. A magnetic stir bar may be insufficient. |
Problem 2: Low or No Product Yield Despite Full Reagent Consumption
Symptoms:
-
TLC or LC-MS analysis shows the absence of starting material but little to no desired product.
-
Formation of multiple, unidentified spots or peaks.
Root Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Reaction Temperature Too High | Elevated temperatures can lead to the decomposition of the desired product or thermally sensitive intermediates. In Friedel-Crafts reactions, it can also promote deacylation.[4] | Protocol: Maintain a strict low-temperature profile throughout the reaction. For the acylation of ethyl 3-aminobenzoate, a temperature range of 0–5°C is often recommended.[3] For Friedel-Crafts reactions, temperatures below 0°C can significantly improve yield and purity.[6] |
| Side Reactions Favored at Higher Temperatures | Trifluoroacetylation can sometimes lead to side reactions, such as trifluoroacetylation of amine groups on resin supports in peptide synthesis, a process that can be temperature-dependent.[7] While not directly analogous, it highlights the potential for unwanted reactivity at higher temperatures. | Protocol: Adhere to the recommended low-temperature conditions for the specific reaction pathway. Running small-scale trials at different temperatures can help identify the optimal balance between reaction rate and selectivity. |
Problem 3: Formation of Multiple Isomers (in Friedel-Crafts Synthesis)
Symptoms:
-
NMR or GC-MS analysis reveals a mixture of acylated products (e.g., ortho, meta, para isomers).
Root Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Incorrect Temperature for Desired Regioselectivity | Friedel-Crafts acylation is sensitive to temperature. Lower temperatures often favor the formation of the kinetic product, while higher temperatures can allow for rearrangement to the more thermodynamically stable isomer.[4] | Protocol: To achieve high regioselectivity, conduct the reaction at very low temperatures. For instance, some Friedel-Crafts acylations show significantly improved para-isomer selectivity at temperatures of -30°C to -75°C.[6] It is crucial to consult literature for the specific substrate to determine the optimal temperature for the desired isomer. |
III. Experimental Protocols & Data
Protocol 1: Setting Up a Low-Temperature Reaction (-78 °C)
-
Safety First: Don appropriate PPE, including cryogenic gloves and safety goggles.[8] Ensure you are working in a well-ventilated fume hood.[9]
-
Vessel Preparation: Select a well-insulated vessel, such as a Dewar flask, for your cooling bath.[8]
-
Bath Creation: Carefully add acetone to the Dewar. Then, using tongs, slowly add small pieces of dry ice to the acetone. The mixture will fizz vigorously as CO₂ gas is released.[8]
-
Homogenization: Continue adding dry ice until a homogeneous slurry is formed. This ensures uniform heat transfer to the reaction flask.[8]
-
Temperature Monitoring: Place a low-temperature thermometer or thermocouple into the bath to confirm it has reached -78 °C.[10]
-
Reaction Setup: Securely clamp your reaction flask so that it is immersed in the bath but not touching the bottom of the Dewar.
-
Maintenance: Monitor the bath temperature regularly. Add more dry ice as needed to maintain the target temperature, especially for long reactions.[8]
Data Table: Common Cooling Baths
For quick reference, the following table lists common laboratory cooling baths and their achievable temperatures.[11][12]
| Cooling Mixture | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 | Most common cooling bath. |
| Ice / NaCl | -5 to -15 | Effective for moderately low temperatures. |
| Dry Ice / Acetonitrile | -40 | Useful for specific temperature requirements. |
| Dry Ice / Acetone | -78 | A standard for many organic reactions. |
| Liquid N₂ / Dichloromethane | -92 | For very low-temperature requirements. |
IV. Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature control issues.
V. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound? A: The optimal temperature depends on the specific synthetic route. For the acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride, a temperature range of 0–5°C is commonly employed to manage the exotherm and minimize side reactions.[3] For Friedel-Crafts acylation, the temperature may need to be even lower (e.g., -10°C to -75°C) to improve regioselectivity and yield.[6]
Q2: How can I prevent a thermal runaway reaction? A: Prevention is key. A robust reaction safety plan should be in place.[1] This includes:
-
Controlled Reagent Addition: Add the most reactive reagent slowly and monitor the temperature continuously.[5]
-
Adequate Cooling: Ensure your cooling system is sufficient for the scale of the reaction.[2]
-
Dilution: Performing the reaction in a suitable solvent can help absorb and dissipate heat.[13]
-
Emergency Plan: Know the procedure for emergency quenching or cooling before you begin.[9]
Q3: My reaction is very slow at the recommended low temperature. Can I warm it up? A: While warming the reaction can increase the rate, it must be done with extreme caution. Increasing the temperature can lead to a decrease in selectivity, product decomposition, and an increased risk of thermal runaway.[4] If you need to increase the rate, consider doing so in small, controlled increments while carefully monitoring for any sharp temperature increases and analyzing for byproduct formation. It may be preferable to run the reaction for a longer time at a lower temperature to ensure a clean product profile.
Q4: What are the best practices for scaling up this synthesis? A: Scaling up an exothermic reaction presents significant challenges because the volume increases cubically while the surface area for heat exchange only increases squarely.[5] This means heat dissipation becomes less efficient. For scale-up:
-
Perform a Hazard Assessment: Understand the thermal hazards before proceeding.[14]
-
Pilot Study: Run the reaction at an intermediate scale first.
-
Control Addition Rate: The rate of reagent addition becomes even more critical. Do not add reagents faster than the reaction consumes them.[5]
-
Enhanced Cooling: You may need a more powerful cooling system, such as a cryostat or a larger cooling bath.
Q5: Besides temperature, what other factors are critical in a Friedel-Crafts acylation? A: Several factors are crucial:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[4]
-
Catalyst Stoichiometry: Often, a stoichiometric amount of the Lewis acid is needed because it complexes with the ketone product.[15]
-
Reagent Purity: Impurities can lead to unwanted side reactions and lower yields.[4]
VI. References
References
- 1. labproinc.com [labproinc.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. This compound|CAS 898787-11-6 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Conducting Reactions Below Room Temperature [jove.com]
- 9. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. icheme.org [icheme.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Simple Control of Highly Exothermic Reactions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. mdpi.com [mdpi.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. asynt.com [asynt.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. researchgate.net [researchgate.net]
- 26. chem.uoi.gr [chem.uoi.gr]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. reddit.com [reddit.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. researchgate.net [researchgate.net]
- 31. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 32. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 33. researchgate.net [researchgate.net]
- 34. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]
- 35. researchgate.net [researchgate.net]
- 36. A Decennial Update on the Applications of Trifluroacetic Acid | Bentham Science [eurekaselect.com]
- 37. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
- 38. Summer in the Lab: 5 Tips for Working Efficiently and Safely During Hot Weather - NBS Scientific DE [nbsscientific.de]
- 39. Requirements for Building Thermal Conditions under Normal and Emergency Operations in Extreme Climates - PMC [pmc.ncbi.nlm.nih.gov]
- 40. pharmtech.com [pharmtech.com]
Overcoming challenges in the purification of trifluoromethyl ketones
Welcome to the technical support center for the purification of trifluoromethyl ketones (TFMKs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. The unique electronic properties conferred by the trifluoromethyl group, while synthetically advantageous, introduce specific challenges during purification, most notably the propensity for hydrate formation.[1][2][3]
This guide provides practical, field-proven insights in a question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows complex signals, and I suspect I have a mixture. What is the most common impurity or side product?
A1: The most common issue encountered with trifluoromethyl ketones is the formation of stable gem-diol hydrates. The potent electron-withdrawing nature of the CF3 group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[2][3] This equilibrium between the ketone and its hydrate can result in complex NMR spectra and make it seem like your sample is impure.
-
Expert Insight: Before extensive repurification, consider that the "impurity" may be the hydrate form of your target compound. 19F NMR can be particularly useful here, as the ketone and hydrate will often show distinct signals.[1][2]
Q2: Can I remove the hydrate of my trifluoromethyl ketone using a standard aqueous workup?
A2: It is generally not advisable to rely on a simple aqueous workup to remove the hydrate. Since the hydrate is formed in the presence of water, washing with brine or water will not shift the equilibrium sufficiently toward the ketone form. In fact, it may even promote further hydrate formation. The key is to remove water under anhydrous conditions.
Q3: Is silica gel chromatography a suitable method for purifying trifluoromethyl ketones?
A3: Yes, silica gel column chromatography is a widely used and effective method for the purification of trifluoromethyl ketones.[1][4][5][6][7] Interestingly, the slightly acidic nature of standard silica gel can facilitate the dehydration of the gem-diol hydrate back to the ketone form during chromatography.[1][2]
-
Causality: As the compound mixture moves through the column, the large surface area of the silica gel and the dynamic equilibrium between the stationary and mobile phases can effectively remove the water molecule from the hydrate, allowing for the isolation of the pure ketone.
Q4: My trifluoromethyl ketone seems to be volatile. Are there any special precautions I should take during purification?
A4: Yes, some of the lower molecular weight trifluoromethyl ketones can be volatile.[5] When concentrating your product fractions after chromatography, it is crucial to use moderate temperatures on the rotary evaporator and to avoid prolonged exposure to high vacuum once the bulk of the solvent has been removed.
-
Best Practice: For highly volatile compounds, consider using a cold trap and stopping the concentration process when a small amount of solvent remains, then removing the final traces of solvent under a gentle stream of inert gas.
Q5: Are there alternatives to column chromatography for purification?
A5: While column chromatography is the most common method, other techniques can be employed, particularly in a high-throughput setting. The use of polymer-supported reagents and scavengers can enable the synthesis and purification of trifluoromethyl ketones without the need for chromatography. For instance, unreacted starting materials like aldehydes can be sequestered using a polymer-supported amine, simplifying the workup to a simple filtration.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to overcoming specific purification challenges.
Problem 1: Persistent Hydrate Presence After Initial Purification
Symptoms:
-
1H and 19F NMR spectra indicate the presence of two distinct species corresponding to the ketone and its hydrate.
-
The ratio of ketone to hydrate remains relatively constant even after repeated aqueous workups.
Root Cause Analysis: The stability of the trifluoromethyl ketone hydrate means that equilibrium is readily established in the presence of even trace amounts of water.
Solutions:
Workflow for Hydrate Removal via Silica Gel Chromatography
Caption: Workflow for the purification of TFMKs and removal of hydrates.
Detailed Protocol: Anhydrous Silica Gel Chromatography
-
Sample Preparation:
-
Dissolve the crude trifluoromethyl ketone in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder. This process of adsorbing the sample onto silica helps to ensure a more uniform loading onto the column.
-
-
Column Preparation:
-
Prepare a silica gel column using a non-polar eluent system, such as hexanes or a hexane/ethyl acetate mixture. Ensure the column is well-packed to achieve good separation.
-
-
Elution and Collection:
-
Carefully load the dried sample onto the top of the column.
-
Begin elution with your chosen solvent system, gradually increasing the polarity if necessary. The less polar ketone will typically elute before the more polar hydrate.
-
Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Concentrate the solution using a rotary evaporator, being mindful of the product's volatility.[5]
-
Further dry the purified ketone under high vacuum to remove any residual solvent.
-
Data Summary Table: Common Eluent Systems for TFMK Purification
| Eluent System | Compound Polarity | Notes | Reference |
| n-hexane/diethyl ether | Low to Medium | A common starting point for many aryl TFMKs. | [4] |
| n-hexane/DCM | Low to Medium | Good for compounds with moderate polarity. | [4] |
| n-hexane/acetone | Medium | Used for more polar TFMK derivatives. | [4] |
| 100% n-hexane | Very Low | Suitable for very non-polar TFMKs. | [4] |
Problem 2: Product Degradation or Reaction on Silica Gel
Symptoms:
-
Low recovery of the desired product from the column.
-
Appearance of new, unexpected spots on the TLC plate during chromatography.
Root Cause Analysis: While generally effective, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive functional groups on the trifluoromethyl ketone molecule.
Solutions:
-
Use of Neutralized or Deactivated Silica Gel:
-
If you suspect your compound is acid-sensitive, consider using neutralized silica gel. This can be prepared by washing standard silica gel with a dilute solution of a base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase.
-
-
Alternative Stationary Phases:
-
For particularly sensitive compounds, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.
-
-
Rapid Purification:
-
Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system than you might typically use. The goal is to expedite elution without sacrificing separation.
-
Logical Flow for Choosing a Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
This guide is intended to provide a solid foundation for troubleshooting the common challenges in trifluoromethyl ketone purification. The principles outlined here, combined with careful experimental observation, will enable you to efficiently obtain high-purity materials for your research.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of the ester in Ethyl 3-(2,2,2-trifluoroacetyl)benzoate under reaction conditions
Technical Support Center: Hydrolysis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Welcome to the dedicated technical support guide for the hydrolysis of this compound. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,2,2-trifluoroacetyl)benzoic acid. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the successful, high-yield hydrolysis of this specialized substrate. We will address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended starting conditions for the hydrolysis of this compound?
Answer: The selective hydrolysis of the ethyl ester in the presence of the trifluoroacetyl group requires carefully controlled saponification conditions. The trifluoroacetyl group makes the adjacent ketone carbonyl highly electrophilic and susceptible to hydration or other nucleophilic attacks, so harsh conditions should be avoided.
A reliable starting point is the use of lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water.[1][2] LiOH is often preferred for its efficacy in ester hydrolysis, sometimes showing accelerated reaction rates compared to NaOH or KOH, particularly in THF/water systems.[3][4]
Recommended Starting Protocol: A detailed, step-by-step methodology for this key experiment is provided below.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH·H₂O) | Effective for ester hydrolysis; lithium cations can accelerate the reaction in THF/water mixtures.[3][4] |
| Equivalents of Base | 1.5 - 2.5 eq. | An excess of base is used to drive the irreversible saponification to completion. |
| Solvent System | THF / H₂O (e.g., 3:1 v/v) | THF helps to solubilize the organic ester, while water dissolves the LiOH, creating an efficient reaction medium.[2][5] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Lower temperatures minimize potential side reactions involving the sensitive trifluoroacetyl ketone group. |
| Reaction Time | 2 - 12 hours | Reaction progress should be closely monitored by a suitable analytical method like TLC or LC-MS. |
Q2: My reaction is stalled and incomplete. How can I drive it to completion?
Answer: If you observe significant starting material remaining after the recommended reaction time, consider the following troubleshooting steps, implemented in order of preference:
-
Extend the Reaction Time: Saponification can sometimes be slower than anticipated depending on substrate purity and exact solvent ratios. Continue monitoring the reaction for another 6-12 hours at room temperature.
-
Slightly Increase Temperature: If extending the time is ineffective, gently warm the reaction mixture to 30-40°C. Use caution, as higher temperatures can increase the risk of side reactions.
-
Increase LiOH Equivalents: Add an additional 0.5 equivalents of LiOH dissolved in a minimal amount of water. This can help if the initial charge of base was consumed by acidic impurities.
-
Improve Solubility: If the reaction mixture appears heterogeneous (e.g., oily droplets of ester remain), add more THF to improve the solubility of the starting material.[3]
Below is a troubleshooting workflow to guide your decision-making process.
References
Byproducts formed during the acylation of ethyl 3-aminobenzoate
Welcome to the technical support center for the acylation of ethyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.
Introduction to the Acylation of Ethyl 3-Aminobenzoate
The acylation of ethyl 3-aminobenzoate is a fundamental reaction in organic synthesis, typically aimed at the formation of an amide bond at the amino group (N-acylation). This reaction is crucial for the synthesis of various pharmaceutical intermediates and other fine chemicals. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts, complicating purification and reducing the yield of the desired product. This guide provides an in-depth analysis of these potential side reactions and offers practical solutions for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acylation of ethyl 3-aminobenzoate?
The primary and desired product is the N-acylated ethyl 3-aminobenzoate, for example, ethyl 3-acetylaminobenzoate when using an acetylating agent. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic acylating agent.[1][2]
Q2: What are the most common byproducts in this reaction?
The most frequently encountered byproducts include:
-
Diacylated product (Imide): Formed when the initially formed amide is further acylated.
-
C-acylated products: Arising from Friedel-Crafts acylation on the aromatic ring.
-
Hydrolyzed products: Resulting from the cleavage of the ethyl ester linkage under aqueous workup conditions.
Q3: How can I minimize the formation of the diacylated byproduct?
Diacylation is often a result of using an excess of the acylating agent or prolonged reaction times at elevated temperatures. To minimize its formation:
-
Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent.
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
Q4: Under what conditions does C-acylation occur?
C-acylation, a Friedel-Crafts type reaction, is more likely to occur under acidic conditions, especially with the use of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5][6][7] The amino group is an activating, ortho-, para-director. After N-acylation, the resulting amide group is still an ortho-, para-director, but is less activating. Therefore, C-acylation can occur on the starting material or the N-acylated product. For ethyl 3-aminobenzoate, the positions most susceptible to electrophilic attack are ortho and para to the amino/amido group (positions 2, 4, and 6).
Troubleshooting Guide
This section addresses specific problems you might encounter during the acylation of ethyl 3-aminobenzoate.
Problem 1: Low yield of the desired N-acylated product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction by TLC or HPLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure your acylating agent is of good quality and reactive. |
| Formation of multiple byproducts. | Refer to the specific byproduct troubleshooting sections below to identify and mitigate side reactions. |
| Product loss during workup. | The N-acylated product may have some water solubility. Minimize aqueous washes or use a saturated brine solution to reduce its loss into the aqueous phase. |
Problem 2: Presence of a significant amount of a higher molecular weight byproduct.
This is often indicative of the diacylated (imide) byproduct .
Identification:
-
Mass Spectrometry (MS): Look for a mass corresponding to the addition of two acyl groups to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The N-H proton signal will be absent. You may observe a downfield shift of the aromatic protons adjacent to the nitrogen due to increased electron withdrawal.
-
¹³C NMR: The carbonyl region will show two distinct signals for the imide group.
-
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.1 equivalents of the acylating agent.
-
Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature.
-
Choice of Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides and may offer better control over mono-acylation.
Problem 3: Formation of isomeric byproducts.
This suggests the occurrence of C-acylation on the aromatic ring.
Identification:
-
HPLC: C-acylated isomers will likely have different retention times compared to the N-acylated product.
-
NMR Spectroscopy:
-
¹H NMR: The substitution pattern on the aromatic ring will change. Look for changes in the coupling patterns and chemical shifts of the aromatic protons. For example, acylation at the 2, 4, or 6 positions will result in different splitting patterns compared to the 3-substituted starting material.
-
¹³C NMR: An additional carbonyl signal will be present, and the number and chemical shifts of the aromatic carbon signals will change according to the substitution pattern.
-
Mitigation Strategies:
-
Avoid Lewis Acids: If C-acylation is a problem, avoid using Lewis acid catalysts like AlCl₃.
-
Use a Non-Acidic Catalyst: Consider using a base like pyridine or triethylamine, which will promote N-acylation without activating the ring for Friedel-Crafts reactions.
Problem 4: Presence of a byproduct with a carboxylic acid group.
This indicates hydrolysis of the ethyl ester .
Identification:
-
IR Spectroscopy: A broad O-H stretch will appear around 2500-3300 cm⁻¹ for the carboxylic acid.
-
NMR Spectroscopy:
-
¹H NMR: The signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) will be absent. A broad singlet for the carboxylic acid proton may be visible far downfield.
-
-
Solubility: The hydrolyzed product will be more soluble in aqueous base than the ester.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Careful Workup: If an aqueous workup is necessary, use neutral or slightly acidic conditions and minimize the contact time. Avoid strongly basic or acidic conditions during extraction and washing.[8][9]
Experimental Protocols
Protocol 1: N-Acetylation of Ethyl 3-Aminobenzoate with Acetic Anhydride
This protocol is optimized for selective N-acetylation while minimizing diacylation.
Materials:
-
Ethyl 3-aminobenzoate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 3-aminobenzoate (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove pyridine.
-
Wash with saturated sodium bicarbonate solution to remove excess acetic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10][11][12][13]
Protocol 2: Purification by Column Chromatography
If recrystallization is insufficient to remove byproducts, column chromatography can be employed.
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar C-acylated byproducts will typically elute first, followed by the desired N-acylated product. The more polar diacylated and hydrolyzed byproducts will elute later or may require a more polar solvent system.
Visualizing the Reaction Pathways
The following diagram illustrates the primary reaction and the formation of major byproducts.
Data Interpretation
The following table summarizes the expected spectroscopic characteristics of the starting material and potential products/byproducts.
| Compound | Key ¹H NMR Signals (approx. δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Ethyl 3-aminobenzoate | 7.2-7.5 (m, Ar-H), 6.8-7.0 (m, Ar-H), 4.3 (q, -OCH₂CH₃), 3.8 (br s, -NH₂), 1.3 (t, -OCH₂CH₃) | 3400-3200 (N-H stretch), 1715 (C=O ester stretch) |
| Ethyl 3-acetylaminobenzoate | 7.5-8.0 (m, Ar-H), 7.3-7.5 (m, Ar-H), 4.3 (q, -OCH₂CH₃), 2.2 (s, -COCH₃), 1.3 (t, -OCH₂CH₃) | 3300 (N-H stretch), 1715 (C=O ester stretch), 1680 (C=O amide stretch) |
| Ethyl 3-(diacetylamino)benzoate | 7.4-8.0 (m, Ar-H), 4.4 (q, -OCH₂CH₃), 2.3 (s, -COCH₃), 1.4 (t, -OCH₂CH₃) | 1720 (C=O ester stretch), 1700, 1685 (C=O imide stretches) |
| C-Acylated Product (example) | Altered aromatic region splitting, additional -COCH₃ singlet (around 2.5 ppm) | 3400-3200 (N-H stretch), 1715 (C=O ester stretch), 1670 (C=O ketone stretch) |
| 3-Acetylaminobenzoic acid | 7.5-8.0 (m, Ar-H), 7.3-7.5 (m, Ar-H), 2.2 (s, -COCH₃), 12.0-13.0 (br s, -COOH) | 3300 (N-H stretch), 2500-3300 (O-H stretch), 1700 (C=O acid stretch), 1680 (C=O amide stretch) |
Conclusion
Successful acylation of ethyl 3-aminobenzoate relies on a thorough understanding of the potential side reactions and the reaction parameters that influence them. By carefully controlling stoichiometry, temperature, and catalytic conditions, and by employing appropriate analytical and purification techniques, researchers can achieve high yields of the desired N-acylated product. This guide serves as a valuable resource to troubleshoot and optimize your synthetic procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Recrystallization Lab Report - 1173 Words | Cram [cram.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Stability of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Welcome to the dedicated technical support center for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in acidic and basic media. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis. Its structure contains two key functional groups susceptible to hydrolysis: an ethyl ester and a trifluoroacetyl ketone. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making it a focal point for stability considerations. Understanding the behavior of this molecule in different chemical environments is crucial for designing robust experimental protocols and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous media?
A1: The two primary degradation pathways are the hydrolysis of the ethyl ester and the hydrolysis of the trifluoroacetyl group. Both reactions can be catalyzed by acid or base.
-
Ester Hydrolysis: In the presence of acid or base, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2,2,2-trifluoroacetyl)benzoic acid, and ethanol.[1][2]
-
Trifluoroacetyl Group Hydrolysis: The trifluoroacetyl group, a type of ketone, is also susceptible to hydrolysis, which would lead to the formation of 3-carboxybenzoic acid and trifluoromethane. However, the carbon-carbon bond of the ketone is generally more stable than the ester linkage.
Q2: Which functional group is more susceptible to hydrolysis, the ethyl ester or the trifluoroacetyl ketone?
A2: Generally, esters are more readily hydrolyzed than ketones under both acidic and basic conditions. Therefore, the primary degradation product expected under mild hydrolytic conditions is 3-(2,2,2-trifluoroacetyl)benzoic acid. The high electrophilicity of the trifluoroacetyl carbonyl, due to the inductive effect of the CF3 group, makes it a target for nucleophilic attack, but cleavage of the adjacent C-C bond is typically less favorable than cleavage of the ester's C-O bond.
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis is highly dependent on pH.
-
Acidic Conditions: Acid catalysis protonates the carbonyl oxygen of both the ester and the ketone, increasing their electrophilicity and making them more susceptible to nucleophilic attack by water.
-
Basic Conditions: Basic conditions promote the direct nucleophilic attack of hydroxide ions on the carbonyl carbons. Base-catalyzed hydrolysis of esters is typically faster and irreversible compared to acid-catalyzed hydrolysis because the resulting carboxylate is deprotonated and thus resistant to further nucleophilic attack.[1]
Q4: Can the trifluoroacetyl group undergo other reactions besides hydrolysis?
A4: Yes, the trifluoroacetyl ketone can form hydrates in the presence of water. Trifluoromethyl ketones are known to form stable hydrates, which can exist in equilibrium with the ketone form.[3][4] This hydration is reversible and may affect the compound's solubility and reactivity.
Q5: What are the expected degradation products I should monitor in my experiments?
A5: The primary degradation product to monitor is 3-(2,2,2-trifluoroacetyl)benzoic acid . Depending on the severity of the conditions, you might also consider monitoring for the formation of 3-carboxybenzoic acid .
Troubleshooting Guide
This section addresses specific issues you may encounter in your experiments and provides actionable troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent biological assay results. | Degradation of the compound in the assay medium. | 1. Perform a stability check: Analyze the concentration of this compound in your assay medium over the time course of the experiment using HPLC. 2. Control for pH: Ensure the pH of your stock solutions and final assay medium is controlled and within a stable range for the compound. 3. Freshly prepare solutions: Prepare solutions of the compound immediately before use to minimize degradation. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize the new peaks: Use LC-MS to identify the mass of the unexpected peaks and compare them to the expected degradation products. 2. Conduct a forced degradation study: Intentionally degrade the compound under controlled acidic and basic conditions to generate standards of the degradation products for comparison. |
| Poor recovery of the compound from a reaction mixture. | Hydrolysis during workup or purification. | 1. Use anhydrous conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis. 2. Neutralize acidic or basic conditions promptly: During aqueous workup, quickly neutralize the solution to a pH where the compound is more stable. 3. Minimize exposure to water: Reduce the time the compound is in contact with aqueous phases. |
| Changes in the physical appearance of the solid compound (e.g., clumping). | Hygroscopic nature and potential hydration of the trifluoroacetyl group. | 1. Store in a desiccator: Keep the solid compound in a tightly sealed container with a desiccant. 2. Handle in a dry environment: When weighing or preparing solutions, work in a low-humidity environment or a glove box if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify the major degradation products under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at 60°C. c. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. e. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Basic Degradation: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate the solution at room temperature. c. Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Basic hydrolysis is expected to be faster. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl. e. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water and incubate under the same conditions as the stress samples.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and the formation of degradation products.
Protocol 2: HPLC Method for Stability Analysis
This is a general-purpose HPLC method suitable for monitoring the stability of this compound and its primary degradation product.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method may require optimization for your specific application and equipment.
Protocol 3: Monitoring Stability by ¹⁹F NMR Spectroscopy
¹⁹F NMR can be a powerful tool for monitoring the stability of fluorinated compounds, as the chemical shift of the fluorine nuclei is sensitive to changes in the molecule's structure.
Objective: To qualitatively and quantitatively assess the degradation of this compound.
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., acetonitrile-d₃ or water-d₂) containing a known concentration of an internal standard (e.g., trifluorotoluene).
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the sample at time zero.
-
Stress Conditions: Subject the sample to the desired acidic or basic conditions.
-
Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals.
-
Data Analysis:
-
Monitor for the appearance of new signals corresponding to degradation products.
-
Integrate the signals of the parent compound and the internal standard to quantify the remaining amount of this compound over time.
-
Visualizing Degradation Pathways
The following diagrams illustrate the key hydrolytic pathways of this compound.
References
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate Derivatives
Welcome to the technical support center for the synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic transformation. As Senior Application Scientists, we provide not just steps, but the underlying chemical reasoning to empower you to optimize your experimental outcomes.
The strategic incorporation of a trifluoroacetyl group into an ethyl benzoate scaffold creates a valuable synthetic intermediate, notable for its use in medicinal chemistry as a building block for enzyme inhibitors and other biologically active molecules.[1][2] However, the synthesis is often plagued by challenges related to reagent stability, reaction control, and product purification. This guide provides in-depth, question-and-answer-based troubleshooting for the most common synthetic routes.
Part 1: Troubleshooting Guide by Synthetic Route
We will address two primary and reliable methods for synthesizing the target compound: the Friedel-Crafts acylation of ethyl benzoate and the direct acylation of ethyl 3-aminobenzoate.
Route A: Friedel-Crafts Acylation of Ethyl Benzoate with Trifluoroacetic Anhydride (TFAA)
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but it is highly sensitive to substrate, catalyst, and conditions.[3] The ethyl benzoate substrate is deactivated due to the electron-withdrawing nature of the ester, making the reaction inherently challenging.
Q1: My Friedel-Crafts reaction shows little to no conversion, and I primarily recover my starting material (ethyl benzoate). What are the likely causes?
A1: Low conversion in a Friedel-Crafts acylation of a deactivated ring, such as ethyl benzoate, is a common issue stemming from several potential factors:
-
Insufficient Catalyst Activity: The reaction requires a strong Lewis acid to activate the trifluoroacetic anhydride (TFAA) and overcome the deactivating effect of the ester group. Weaker Lewis acids may fail to initiate the reaction.
-
Catalyst Quenching: Friedel-Crafts catalysts are extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will hydrolyze the Lewis acid, rendering it inactive. The catalyst can also form a complex with the product ketone, which can inhibit catalytic turnover.[3]
-
Inadequate Temperature: While high temperatures can cause degradation, the reaction may require a certain activation energy. Running the reaction at too low a temperature might result in a sluggish or stalled reaction.
Troubleshooting Steps:
-
Choice of Lewis Acid: For deactivated substrates, a potent Lewis acid is non-negotiable. While AlCl₃ is a common choice, it often requires stoichiometric amounts or more.[3] Consider using trifluoromethanesulfonic acid (TfOH), a superacid that can effectively catalyze the acylation of even deactivated systems.[4]
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened or distilled anhydrous solvents. Solvents should be rated for <50 ppm water.
-
Handle hygroscopic Lewis acids (like AlCl₃) in a glovebox or under an inert atmosphere.
-
-
Optimize Temperature: Start the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
Q2: I'm getting a mixture of isomers (ortho, para) along with my desired meta-product. How can I improve regioselectivity?
A2: The ethyl ester group is a meta-director. However, under harsh Friedel-Crafts conditions, selectivity can be compromised.
-
Mechanism Insight: The directing effect arises from the resonance structures of the carbocation intermediate (the sigma complex). The meta-position avoids placing a positive charge adjacent to the already electron-deficient, ester-bearing carbon.
-
Kinetic vs. Thermodynamic Control: High temperatures can sometimes favor the formation of more thermodynamically stable (but undesired) isomers.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a consistently low temperature (e.g., 0-5 °C) for a longer duration often favors the kinetically preferred meta-product.
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Highly polar solvents may complex with the catalyst and alter its reactivity and selectivity.
-
Catalyst System: Using a catalyst system like TiCl(OTf)₃ and TfOH in acetonitrile has been shown to provide good yields and may offer improved selectivity in some cases.[5]
Route B: Acylation of Ethyl 3-Aminobenzoate with Trifluoroacetic Anhydride (TFAA)
This route leverages the highly activating, ortho-, para-directing amino group, which is subsequently removed or transformed. A more direct approach involves the acylation of ethyl 3-aminobenzoate itself.[1] The amino group is highly nucleophilic, making this reaction fundamentally different from a Friedel-Crafts reaction.
Q1: My acylation of ethyl 3-aminobenzoate is incomplete. How can I drive it to completion?
A1: Incomplete acylation is typically due to the neutralization of the amine by the trifluoroacetic acid byproduct or insufficient activation of the acylating agent.
-
Acid-Base Chemistry: The reaction of the amine with TFAA produces one equivalent of trifluoroacetic acid. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Reagent Stoichiometry: Using only one equivalent of TFAA may not be sufficient to acylate all of the amine, especially if some of the anhydride is consumed by trace water.
Troubleshooting Steps:
-
Include a Non-Nucleophilic Base: Add a base like pyridine or triethylamine (1.1 to 1.5 equivalents) to the reaction mixture.[1] The base will scavenge the trifluoroacetic acid byproduct, keeping the starting amine deprotonated and nucleophilic.
-
Use a Slight Excess of TFAA: Employing a small excess of TFAA (1.1 to 1.2 equivalents) can help ensure the complete consumption of the starting amine.
-
Control Temperature: This reaction is often exothermic. Add the TFAA dropwise to a cooled solution (0-5 °C) of the amine and base to prevent side reactions.[1] After the addition is complete, the reaction can be allowed to warm to room temperature.
Q2: I'm observing the formation of a significant, highly polar side product that is difficult to separate. What could it be?
A2: The most common side product in this reaction is the N,N-diacylated product, where both hydrogens on the amine are replaced by trifluoroacetyl groups. Over-acylation can occur if conditions are too harsh or if the intermediate N-acylated product is deprotonated and attacks another molecule of TFAA.
Troubleshooting Steps:
-
Strict Stoichiometry and Temperature Control: Avoid a large excess of TFAA. Add the TFAA slowly and maintain a low temperature (0 °C) to prevent a runaway reaction that might favor di-acylation.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help minimize side reactions.
-
Work-up and Purification: The desired mono-acylated product is an amide. The work-up should involve washing with a dilute acid (e.g., 1M HCl) to remove the base and any unreacted starting amine, followed by a wash with a dilute base (e.g., NaHCO₃ solution) to remove trifluoroacetic acid. The product can then be purified by silica gel chromatography.
Part 2: General FAQs
Q1: How critical are anhydrous conditions, really?
A1: For Friedel-Crafts reactions, they are absolutely critical. Lewis acids like AlCl₃ react violently with water, becoming inactive. For TFAA-based acylations of amines, while less catastrophic, water will consume the anhydride to form trifluoroacetic acid, reducing the effective concentration of your acylating agent and lowering the yield.
Q2: My final product is an oil that is difficult to handle and purify. How can I improve its handling?
A2: Trifluoromethyl ketones can sometimes form stable hydrates in the presence of water, which may appear as oils or give confusing NMR spectra.[6] This hydrate can sometimes be reversed by drying the product rigorously under high vacuum or by purification via silica gel column chromatography, which removes water.[6] If the product is inherently low-melting, purification by distillation under reduced pressure (if thermally stable) or careful chromatography is the best approach.
Q3: Are there alternatives to TFAA for introducing the trifluoroacetyl group?
A3: Yes, several other reagents can be used, each with specific advantages.
-
Ethyl trifluoroacetate: Can be used in reactions with strong bases or organometallics. For example, enolizable ketones react with ethyl trifluoroacetate in the presence of NaH.[7]
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): Known as the Ruppert-Prakash reagent, it is a nucleophilic source of the CF₃ group and can be used to convert esters directly to trifluoromethyl ketones.[6][8]
-
Fluoroform (HCF₃): An inexpensive greenhouse gas that can be used as a CF₃ source under basic conditions (e.g., with KHMDS) to convert esters to trifluoromethyl ketones.[9][10]
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Ethyl Benzoate
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 eq.) and anhydrous dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl benzoate (1.0 eq.) and trifluoroacetic anhydride (TFAA, 1.2 eq.) in anhydrous DCE.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by slowly pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Loading | Advantages | Disadvantages |
| AlCl₃ | >1.0 eq. | High reactivity, low cost. | Highly hygroscopic, can promote charring, stoichiometric amounts required.[3] |
| FeCl₃ | Catalytic/Stoich. | Milder than AlCl₃, less charring. | Generally lower reactivity than AlCl₃. |
| TfOH | Catalytic | Superacid, highly effective for deactivated rings, can be used in catalytic amounts.[4] | High cost, corrosive. |
| ZnO | Catalytic | Heterogeneous, easily removed, "greener" option. | May require higher temperatures or microwave irradiation. |
Part 4: Visualization
Experimental Workflows
Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.
Caption: Workflow for acylation of ethyl 3-aminobenzoate with TFAA.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate: An In-Depth Analysis of Analytical Methodologies
In the landscape of pharmaceutical research and development, the absolute purity of chemical intermediates is a cornerstone of reproducible science and, ultimately, patient safety. Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, a fluorinated aromatic compound, serves as a critical building block in the synthesis of diverse bioactive molecules.[1] The presence of impurities, even at trace levels, can have profound and often unpredictable consequences on the compound's reactivity, biological activity, and toxicological profile. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical method for purity determination is a critical decision that should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the intended application of the compound. This guide will delve into the theoretical underpinnings and practical applications of several key analytical techniques, providing detailed experimental protocols and a comparative analysis of their performance characteristics.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. For a synthetic intermediate like this compound, stringent purity control is essential to ensure the quality and consistency of the final drug substance. Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation products.[2] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[3][4][5][6]
A Comparative Overview of Analytical Techniques
A suite of analytical techniques is available for the determination of organic compound purity. This guide will focus on the most relevant and powerful methods for the analysis of this compound:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary and absolute method for purity determination.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds.
The following sections will provide a detailed exploration of each technique, including their fundamental principles, experimental protocols, and a comparative analysis of their strengths and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful and accurate technique for the direct determination of compound purity without the need for a reference standard of the analyte itself.[7][8][9][10][11][12][13] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[7][10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[7][10]
Causality Behind Experimental Choices in qNMR
The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should be chemically inert, highly pure, soluble in the same solvent as the analyte, and have a simple spectrum with signals that do not overlap with those of the analyte.[7][10] The selection of a suitable deuterated solvent is also important to ensure the solubility of both the analyte and the internal standard, and to minimize solvent signals in the region of interest.
Self-Validating System in qNMR
The qNMR method is inherently self-validating. The use of a certified internal standard provides a direct traceability to a primary standard of measurement. Furthermore, the non-destructive nature of the technique allows for repeated measurements and further analysis of the same sample if required.[8][14]
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves:
-
A longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. Select signals that are singlets or well-separated multiplets.
-
Calculate the purity of the analyte using the following equation[7]:
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and versatility.[15][16] It is a comparative technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[15] For purity analysis, the peak area of the main component is compared to the total area of all peaks in the chromatogram to determine the relative purity.
Causality Behind Experimental Choices in HPLC
The selection of the stationary phase (column), mobile phase composition, and detector are critical for achieving optimal separation and detection of this compound and its potential impurities. A reversed-phase C18 column is a common starting point for non-polar to moderately polar compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution of all components.[16] A UV detector is suitable for this compound due to the presence of a chromophore in its structure.
Self-Validating System in HPLC
An HPLC method is validated according to ICH guidelines to ensure its reliability.[3] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][5] System suitability tests are performed before each run to ensure the chromatographic system is performing adequately.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
Objective: To determine the purity of this compound and to profile its impurities using reversed-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (e.g., start with 30% B, ramp to 90% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. [2][17][18]It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify volatile impurities that may not be readily detected by HPLC.
Causality Behind Experimental Choices in GC-MS
The choice of the GC column (stationary phase) and the temperature program are critical for achieving good separation of the analyte and its impurities. A non-polar or moderately polar column is typically used for this type of compound. The mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative information (from the mass spectrum of each peak), which aids in the identification of unknown impurities.
Self-Validating System in GC-MS
Similar to HPLC, GC-MS methods must be validated according to ICH guidelines. [3]This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The mass spectral library matching provides a high degree of confidence in the identification of known impurities.
Experimental Protocol: Impurity Profiling by GC-MS
Objective: To identify and quantify volatile impurities in this compound using GC-MS.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by the area percent method, assuming similar response factors.
-
Comparative Analysis of Purity Validation Methods
The selection of the most appropriate analytical method depends on the specific goals of the analysis. The following table provides a comparative summary of the key performance characteristics of qNMR, HPLC, and GC-MS for the purity validation of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantitation based on signal integration against an internal standard. [7][10] | Differential partitioning between a mobile and stationary phase. [15] | Separation of volatile compounds followed by mass-based detection. [2][17] |
| Purity Type | Absolute Purity | Relative Purity (Area Percent) | Relative Purity (Area Percent) |
| Reference Standard | Requires a certified internal standard, not the analyte itself. [7][10] | Requires a reference standard of the analyte for identity confirmation and quantitative analysis. | Can be used for identification without a standard via library matching. |
| Selectivity | High, based on unique chemical shifts. | High, based on chromatographic separation. | Very high, based on both retention time and mass spectrum. |
| Sensitivity | Moderate | High | Very High |
| Precision | High (<1% RSD) [12] | High (<2% RSD) [3] | High |
| Accuracy | High | High (when validated) | High (when validated) |
| Throughput | Moderate | High | Moderate |
| Impurity Profiling | Can identify and quantify structurally related impurities. | Excellent for separating and quantifying a wide range of impurities. | Excellent for identifying and quantifying volatile and semi-volatile impurities. |
| Strengths | Absolute method, non-destructive, provides structural information. [8][9][13] | Versatile, robust, widely available. [15][16] | High sensitivity and specificity for volatile compounds, excellent for identification. [2][17] |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap. | Requires a reference standard, method development can be time-consuming. | Limited to thermally stable and volatile compounds. |
Workflow for Comprehensive Purity Validation
A robust purity validation strategy for this compound should employ a combination of orthogonal methods to provide a comprehensive assessment.
Caption: A comprehensive workflow for the purity validation of this compound.
Forced Degradation Studies: A Proactive Approach to Stability
To ensure the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential. [19][20]These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. [19][20]The analytical methods described above can then be used to separate and identify these degradation products, demonstrating the specificity of the method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and reliability of research and development outcomes. This guide has provided a comparative overview of key analytical methodologies, including qNMR, HPLC, and GC-MS. While qNMR offers the advantage of being an absolute method for purity determination, a comprehensive validation strategy should employ a combination of orthogonal techniques to provide a complete picture of the compound's purity profile. By following the principles of scientific integrity and adhering to established validation guidelines, researchers can have a high degree of confidence in the quality of their chemical intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ijrti.org [ijrti.org]
- 18. scispace.com [scispace.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedres.us [biomedres.us]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl (2,2,2-trifluoroacetyl)benzoate Positional Isomers
In the landscape of medicinal chemistry and materials science, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of innovation and reproducibility. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core structure—often exhibit vastly different pharmacological, toxicological, and material properties. The ethyl (2,2,2-trifluoroacetyl)benzoate series, with its trifluoroacetyl and ethyl ester groups, presents a compelling case study. The strategic placement of the potent electron-withdrawing trifluoroacetyl group at the ortho, meta, or para position relative to the ethyl ester profoundly influences the molecule's electronic distribution, conformation, and reactivity.[1] Consequently, the ability to unambiguously distinguish between these three isomers is paramount for any researcher utilizing them as synthetic intermediates or investigating their potential applications.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of Ethyl 2-(2,2,2-trifluoroacetyl)benzoate (ortho), Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (meta), and Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (para). We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the expected data, but the underlying chemical principles that give rise to their distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it provides the most definitive evidence for differentiating the ethyl (trifluoroacetyl)benzoate isomers. We will examine proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, as each provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Aromatic Protons
The substitution pattern on the benzene ring creates a unique electronic environment for each aromatic proton, resulting in distinct chemical shifts and coupling (splitting) patterns that serve as a reliable identifier for each isomer.
Causality Behind the Spectra: The electron-withdrawing nature of both the trifluoroacetyl and ethyl ester groups deshields the aromatic protons, shifting them downfield. The key to differentiation lies in the symmetry and the relative positions of these protons. The para isomer's symmetry leads to a simple, clean spectrum, while the lower symmetry of the ortho and meta isomers results in more complex, but equally informative, patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Caption: Workflow for ¹H NMR Sample Preparation and Analysis.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | Ortho Isomer | Meta Isomer | Para Isomer |
| Aromatic H's | ~7.6-8.2 ppm (4H, complex multiplet) | ~8.1-8.6 ppm (4H, complex multiplet) | ~8.15 ppm (d, 2H), ~8.25 ppm (d, 2H) (AA'BB') |
| -OCH₂CH₃ | ~4.4 ppm (q, 2H, J ≈ 7.1 Hz) | ~4.4 ppm (q, 2H, J ≈ 7.1 Hz) | ~4.4 ppm (q, 2H, J ≈ 7.1 Hz) |
| -OCH₂CH₃ | ~1.4 ppm (t, 3H, J ≈ 7.1 Hz) | ~1.4 ppm (t, 3H, J ≈ 7.1 Hz) | ~1.4 ppm (t, 3H, J ≈ 7.1 Hz) |
Note: Specific chemical shifts will vary slightly based on solvent and concentration, but the splitting patterns are diagnostic.
¹³C NMR Spectroscopy: A Question of Symmetry
¹³C NMR spectroscopy differentiates the isomers based on the number of unique carbon environments, a direct consequence of molecular symmetry.
Causality Behind the Spectra: The para isomer possesses a C₂ axis of symmetry, making pairs of aromatic carbons chemically equivalent. This results in fewer signals compared to the ortho and meta isomers, which have no such symmetry and therefore display signals for every unique carbon atom. The trifluoromethyl group's carbon will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same spectrometer as for the ¹H experiment.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Processing: Perform Fourier transformation and phasing as with the ¹H spectrum.
References
A Comparative Guide to the Biological Activity of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of the biological activities of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate derivatives against their non-fluorinated analogs. We will delve into the mechanistic underpinnings of their differential activities, supported by experimental data, and provide detailed protocols for their evaluation.
The Significance of the Trifluoroacetyl Group
This compound serves as a critical building block in the synthesis of a diverse array of biologically active molecules.[1] The introduction of the trifluoroacetyl (-COCF₃) group in place of a traditional acetyl (-COCH₃) or other alkyl ketone moieties can profoundly influence a compound's physicochemical and pharmacological profile. The strong electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a potent target for nucleophilic attack by amino acid residues within enzyme active sites. This heightened reactivity is a key factor in the enhanced biological activity often observed in trifluoroacetylated compounds.[2]
Moreover, the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can enhance cell membrane permeability, leading to improved bioavailability.[3] These properties make trifluoroacetylated derivatives attractive candidates in drug discovery programs.
Comparative Biological Activities: A Focus on Enzyme Inhibition and Antimicrobial Effects
Derivatives of this compound have shown promise in several therapeutic areas, most notably as enzyme inhibitors and antimicrobial agents. This section will compare their performance with their non-fluorinated counterparts.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anticancer agents. The trifluoroacetyl group can serve as a potent zinc-binding group in HDAC inhibitors, chelating the zinc ion in the enzyme's active site and disrupting its catalytic activity.[2]
While direct comparative studies with IC50 values for this compound derivatives versus their direct non-fluorinated analogs are not abundant in publicly available literature, the principles of bioisosterism and the known properties of trifluoromethyl ketones strongly suggest enhanced inhibitory activity. For instance, studies on other classes of compounds have shown that trifluoromethyl-bearing molecules can be more potent inhibitors than their non-fluorinated equivalents.[4]
Table 1: Comparative HDAC Inhibition of Benzamide Derivatives (Illustrative)
| Compound | R Group | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Benzamide Analog A | -COCH₃ | >10,000 | >10,000 | >10,000 | [5] |
| Benzamide Analog B | -COCF₃ | 101.47 ± 25.71 | 129.00 ± 51.61 | 211.00 ± 32.52 | [5] |
| Chidamide | - | 95 | 67 | 78 | [6] |
| Pracinostat | - | 40 | 140 | 50 | [7] |
Note: This table is illustrative and combines data from different studies on benzamide-based HDAC inhibitors to demonstrate the potential impact of the trifluoroacetyl group. Direct comparison is most accurate when data is generated within the same study under identical conditions.
The data in Table 1, while not a direct comparison of Ethyl 3-acetylbenzoate derivatives, illustrates that the incorporation of a trifluoroacetyl moiety in similar benzamide structures can lead to potent HDAC inhibition, whereas a simple acetyl group may be inactive.
Antimicrobial Activity
The disruption of microbial cell membranes and key metabolic pathways is a common mechanism of antimicrobial agents. Benzoate derivatives have long been known for their antimicrobial properties, which are often pH-dependent.[8][9] The introduction of a trifluoroacetyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell membrane. Furthermore, the increased electrophilicity of the carbonyl carbon can lead to covalent modification of essential microbial enzymes, resulting in cell death.
While direct comparative studies are limited, research on salicylanilide benzoates has demonstrated that modifications to the benzoate structure, including the introduction of electron-withdrawing groups, can significantly impact antimicrobial activity.[10]
Table 2: Comparative Antimicrobial Activity (Illustrative MIC Values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Sodium Benzoate | >10,000 (pH 7.0) | >10,000 (pH 7.0) | 2,500 | [11] |
| 4-Trifluoromethylbenzoic Acid Derivative | Active (MIC = 3.9 µM) | - | - | [10] |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | 3.9 - 250 | 3.9 - 250 | 3.9 - 250 | [12] |
Note: This table provides illustrative data. The activity of sodium benzoate is highly pH-dependent. The trifluoromethylbenzoic acid derivative data indicates that fluorination can lead to potent antimicrobial activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for assessing HDAC inhibition and antimicrobial activity.
HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC inhibitor screening kits.
Materials:
-
HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Human recombinant HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC6)
-
Fluorogenic HDAC substrate
-
HDAC developer (e.g., trypsin)
-
Test compounds (this compound derivatives and non-fluorinated analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
50 µL of HDAC assay buffer
-
10 µL of diluted test compound or control
-
20 µL of diluted HDAC enzyme
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 20 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of HDAC developer to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial twofold dilutions of the test compounds and the positive control in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The incorporation of a trifluoroacetyl group into the benzoate scaffold represents a promising strategy for the development of potent bioactive molecules. The enhanced electrophilicity of the carbonyl carbon in this compound derivatives predisposes them to be effective enzyme inhibitors, particularly for targets like HDACs. Furthermore, the altered physicochemical properties may contribute to improved antimicrobial activity. While more direct comparative studies are needed to fully elucidate the structure-activity relationships, the existing evidence strongly supports the potential superiority of trifluoroacetylated benzoate derivatives over their non-fluorinated analogs in various therapeutic applications. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of these promising compounds.
References
- 1. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
The Enhanced Reactivity of Fluorinated Ketones: A Comparative Analysis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate and its Non-fluorinated Analog
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating their physicochemical and biological properties. The trifluoromethyl group (-CF₃), in particular, imparts unique electronic characteristics that can significantly alter the reactivity of adjacent functional groups. This guide provides an in-depth comparison of the reactivity of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate and its non-fluorinated counterpart, Ethyl 3-acetylbenzoate. Through a detailed examination of their underlying chemical principles and supporting experimental methodologies, we aim to equip researchers with the insights necessary to leverage the distinct reactivity of fluorinated ketones in their synthetic endeavors.
The Decisive Influence of the Trifluoromethyl Group
The profound difference in reactivity between this compound and Ethyl 3-acetylbenzoate stems directly from the potent electron-withdrawing nature of the trifluoromethyl group. Comprising three highly electronegative fluorine atoms, the -CF₃ group exerts a strong negative inductive effect (-I effect). This effect polarizes the carbon-fluorine bonds, drawing electron density away from the central carbon atom. Consequently, this inductive pull extends to the adjacent carbonyl group, rendering the carbonyl carbon in the trifluoroacetyl moiety significantly more electrophilic than in the standard acetyl group.[1][2]
This heightened electrophilicity makes the carbonyl carbon of this compound a more susceptible target for nucleophilic attack.[3] Reactions that proceed via nucleophilic addition to the carbonyl group are therefore expected to occur at a faster rate and under milder conditions for the fluorinated compound compared to its non-fluorinated analog.
Comparative Reactivity: A Quantitative Perspective
To empirically demonstrate the disparity in reactivity, a common and effective method is to compare the rates of reduction of the ketone functionality using a mild reducing agent such as sodium borohydride (NaBH₄). The progress of these reactions can be conveniently monitored by techniques like Nuclear Magnetic Resonance (NMR) or UV-Vis spectroscopy.[4][5][6]
Table 1: Predicted Comparative Data for the Reduction of this compound and Ethyl 3-acetylbenzoate with Sodium Borohydride
| Parameter | This compound | Ethyl 3-acetylbenzoate |
| Reaction Time for >95% Conversion | ~ 15 minutes | ~ 2 hours |
| Relative Reaction Rate | ~ 8-10x faster | 1x (baseline) |
| Required Equivalents of NaBH₄ | 1.1 eq | 2.0 eq |
| Optimal Reaction Temperature | 0 °C to room temperature | Room temperature to 40 °C |
Note: The data presented in this table is hypothetical but based on established principles of trifluoromethyl ketone reactivity.
The anticipated results clearly indicate a significantly faster reaction rate and more efficient consumption of the reducing agent for the fluorinated ketone. This enhanced reactivity is a direct consequence of the increased electrophilicity of the carbonyl carbon, which lowers the activation energy for the nucleophilic attack by the hydride ion from sodium borohydride.[7][8]
Experimental Design for a Comparative Reactivity Study
To provide a practical framework for researchers, we outline a detailed experimental protocol for a comparative study of the reduction of this compound and Ethyl 3-acetylbenzoate. This protocol is designed to be a self-validating system, allowing for a direct and objective comparison of the two compounds under identical conditions.
Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for comparing the reactivity of the fluorinated and non-fluorinated ketones.
Detailed Protocol: Comparative Reduction using Sodium Borohydride
Materials:
-
This compound
-
Ethyl 3-acetylbenzoate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware
-
NMR spectrometer
-
UV-Vis spectrophotometer (optional)
Procedure:
-
Preparation of Ketone Solutions:
-
In two separate, dry 50 mL round-bottom flasks, prepare 0.1 M solutions of this compound and Ethyl 3-acetylbenzoate in anhydrous methanol.
-
-
Preparation of NaBH₄ Solution:
-
Prepare a 0.2 M solution of sodium borohydride in anhydrous methanol. Caution: Sodium borohydride reacts with methanol, so this solution should be prepared immediately before use.
-
-
Reaction Setup and Monitoring:
-
Cool both ketone solutions to 0 °C in an ice bath.
-
To each flask, add 1.1 equivalents of the freshly prepared NaBH₄ solution dropwise while stirring.
-
Begin monitoring the reactions immediately.
-
NMR Monitoring: At regular time intervals (e.g., every 5 minutes for the fluorinated ketone and every 15 minutes for the non-fluorinated ketone), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot with a drop of acetone. Dilute the quenched aliquot with CDCl₃ and acquire a ¹H NMR spectrum. The disappearance of the ketone's characteristic signals and the appearance of the corresponding alcohol's signals can be integrated to determine the reaction progress.[4][9]
-
UV-Vis Monitoring (Optional): If the ketone has a distinct UV-Vis absorbance, the reaction can be monitored by observing the decrease in absorbance at the λ_max of the ketone over time.[5][6][10][11]
-
-
Data Analysis:
-
Plot the percentage conversion of the ketone versus time for both reactions.
-
From these plots, determine the time required for >95% conversion and calculate the initial reaction rates.
-
Synthesis of the Target Compounds
For researchers who wish to prepare these compounds in-house, the following synthetic routes are commonly employed.
Synthesis of this compound
A prevalent method for the synthesis of this compound is through the Friedel-Crafts acylation of ethyl benzoate or a related precursor.[3] Alternatively, acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride provides another viable route.[3]
Figure 2: A simplified schematic for the synthesis of this compound.
Synthesis of Ethyl 3-acetylbenzoate
The non-fluorinated analog, Ethyl 3-acetylbenzoate, can be synthesized via the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[12][13]
Figure 3: A simplified schematic for the synthesis of Ethyl 3-acetylbenzoate.
Conclusion and Future Outlook
The enhanced reactivity of the carbonyl group in this compound, driven by the strong inductive effect of the trifluoromethyl group, presents a significant advantage in organic synthesis. This heightened electrophilicity allows for faster reactions, milder reaction conditions, and potentially greater selectivity in nucleophilic addition reactions. For researchers in drug development, the trifluoroacetyl moiety can serve as a versatile handle for the introduction of further complexity into a molecule, while also potentially improving metabolic stability and binding affinity.[3] Understanding and harnessing the distinct reactivity of fluorinated ketones will undoubtedly continue to be a fruitful area of research, enabling the synthesis of novel compounds with tailored properties for a wide range of applications.
References
- 1. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 898787-11-6 [benchchem.com]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 13. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of fluorine-containing moieties into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a key building block in this arena, serving as a precursor to a wide array of complex, fluorinated compounds. The synthesis of this intermediate, primarily through the Friedel-Crafts acylation of ethyl benzoate, is a critical process where the choice of catalyst profoundly impacts yield, purity, and overall efficiency. This guide provides a comprehensive comparative analysis of various catalytic systems for this important transformation, grounded in established chemical principles and supported by experimental insights from related studies.
The Underlying Chemistry: Friedel-Crafts Acylation and Regioselectivity
The synthesis of this compound from ethyl benzoate and a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), is a classic example of an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1] The reaction is initiated by the activation of the acylating agent by a catalyst to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of ethyl benzoate.
A crucial aspect of this synthesis is the regioselectivity of the acylation. The ethyl ester group (-COOEt) on the benzene ring is an electron-withdrawing group and, as such, is a meta-director in electrophilic aromatic substitution reactions.[2] This directing effect is a consequence of the deactivation of the ortho and para positions through resonance, making the meta position the most favorable site for electrophilic attack. Consequently, the trifluoroacetylation of ethyl benzoate is expected to selectively yield the desired meta-substituted product, this compound.
The Catalytic Landscape: A Comparative Overview
The efficacy of the Friedel-Crafts trifluoroacetylation of ethyl benzoate is intrinsically linked to the nature of the catalyst employed. Catalysts for this reaction can be broadly categorized into Lewis acids and Brønsted acids.
Lewis Acid Catalysts
Lewis acids are the traditional and most widely used catalysts for Friedel-Crafts acylation.[1] They function by coordinating with the acylating agent, thereby increasing its electrophilicity and facilitating the formation of the acylium ion.
| Catalyst | Typical Catalyst Loading | Relative Activity | Key Considerations |
| Aluminum Chloride (AlCl₃) | Stoichiometric or excess | High | Highly reactive and efficient, but can be difficult to handle due to its hygroscopic nature and vigorous reaction with water. Often requires more than stoichiometric amounts due to complexation with the product.[3][4] |
| Ferric Chloride (FeCl₃) | Stoichiometric | Moderate to High | A less potent but more manageable and cost-effective alternative to AlCl₃. It is also less moisture-sensitive.[5] |
| Boron Trifluoride (BF₃) | Catalytic to Stoichiometric | Moderate | A versatile catalyst that can be used as a gas or in a complexed form (e.g., BF₃·OEt₂). It is generally milder than AlCl₃.[6] |
| Lanthanide Triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) | Catalytic (0.1 - 10 mol%) | High | These are highly active, water-tolerant Lewis acids that can be used in catalytic amounts, making them more environmentally friendly. They have been shown to be effective in the acylation of various substituted benzenes.[7] |
| Zinc Oxide (ZnO) | Catalytic | Moderate | A heterogeneous catalyst that offers the advantage of easy separation and reusability. It has been reported to be effective for the acylation of substituted benzenes with acid chlorides.[7] |
Expert Insights: While strong Lewis acids like AlCl₃ often provide high yields, their stoichiometric requirement and sensitivity to moisture present practical challenges, including corrosive waste streams. For industrial applications and greener synthesis, the use of catalytic and recyclable Lewis acids like lanthanide triflates or heterogeneous catalysts such as ZnO is a more sustainable approach.
Brønsted Acid Catalysts
Strong Brønsted acids can also catalyze Friedel-Crafts acylation, either by protonating the acylating agent or by acting in synergy with it.
| Catalyst | Typical Catalyst Loading | Relative Activity | Key Considerations |
| Trifluoroacetic Acid (TFA) | Solvent or Co-catalyst | Moderate | Can act as both a catalyst and a solvent. It is particularly effective when used in conjunction with trifluoroacetic anhydride (TFAA), where TFAA can also serve as the acylating agent.[8] |
| Sulfuric Acid (H₂SO₄) | Catalyst | High | A strong and inexpensive Brønsted acid catalyst. However, it can lead to side reactions like sulfonation, especially at higher temperatures.[9] |
Expert Insights: The use of trifluoroacetic acid in combination with trifluoroacetic anhydride presents an elegant and efficient system for trifluoroacetylation. In this scenario, TFAA can act as its own catalyst, although the reaction is often promoted by the addition of TFA. This approach simplifies the reaction setup and workup.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. alexandonian.com [alexandonian.com]
- 3. prepchem.com [prepchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. This compound|CAS 898787-11-6 [benchchem.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uoi.gr [chem.uoi.gr]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a critical first step. However, the true measure of success lies in the rigorous and unambiguous validation of their molecular structures. This guide provides an in-depth, experience-driven comparison of key analytical techniques for the structural validation of novel compounds derived from Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, a versatile and highly valuable starting material.
The Strategic Importance of this compound
This compound is a prized precursor in medicinal chemistry due to its unique structural features. The trifluoroacetyl group, a strong electron-withdrawing moiety, can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule in biological systems.[1] The presence of both ketone and ester functionalities provides multiple reactive sites for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.[1]
Synthesis of a Model Compound Series: Pyrazole Derivatives
To illustrate the structural validation process, we will consider the synthesis of a hypothetical series of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The synthesis of these derivatives from this compound typically involves a cyclocondensation reaction with a substituted hydrazine.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
In-vitro testing of compounds derived from Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
An In-Depth Technical Guide to the In-Vitro Evaluation of Compounds Derived from Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance critical pharmaceutical properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] this compound stands out as a highly versatile precursor, featuring a reactive trifluoromethyl ketone (TFMK) moiety that serves as both a potent pharmacophore and a synthetic handle for creating diverse libraries of novel compounds.[1]
This guide provides a comprehensive framework for the in-vitro testing of derivatives synthesized from this valuable scaffold. We will delve into the primary screening platforms—enzyme inhibition and cell-based cytotoxicity assays—offering not just protocols, but the strategic rationale behind them. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this promising class of molecules.
The Power of the Trifluoromethyl Ketone (TFMK) Moiety
The trifluoroacetyl group is central to the potential bioactivity of these derivatives. The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic. This feature makes TFMKs exceptional inhibitors of enzymes that utilize a nucleophilic residue (like serine or cysteine) in their catalytic mechanism.[3] The TFMK acts as a transition-state analog, forming a stable, reversible covalent hemiketal or hemithioketal with the enzyme's active site, leading to potent inhibition.[3][4] This mechanism is a key differentiator from many non-covalent inhibitors and is a primary focus of our in-vitro evaluation strategy.
A Strategic Workflow for In-Vitro Compound Evaluation
A logical, phased approach is critical to efficiently screen and characterize new chemical entities. The workflow begins with primary assays to determine potency against a specific molecular target (e.g., an enzyme) and broad cytotoxicity. Hits from these primary screens are then advanced to more complex secondary assays to confirm the mechanism of action and assess selectivity.
Part 1: Comparative Guide to Enzyme Inhibition
Given the mechanism of TFMKs, a primary application for derivatives of this compound is as enzyme inhibitors, particularly for proteases and esterases.[3][5]
Mechanism of Action: TFMK Inhibition of a Serine Protease
The TFMK inhibitor mimics the tetrahedral transition state of peptide bond hydrolysis. The nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl of the TFMK, forming a stable, covalent hemiketal adduct that temporarily inactivates the enzyme.
Comparative Performance Data
The potency of TFMK-based inhibitors can be exceptionally high, often reaching the low nanomolar range. A key characteristic to evaluate is time-dependency; the inhibitory constant (Ki) may decrease significantly with longer incubation times as the covalent adduct forms.[3][6]
| Table 1: Comparative Enzyme Inhibition Data for TFMK Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound Class | Target Enzyme | Parameter | Value | Key Observation | | Thioether TFKs | Mammalian Carboxylesterase | Kᵢ | 0.3 nM | Demonstrates exceptionally high potency.[5] | | Peptide-based TFMK | SARS-CoV 3CL Protease | Kᵢ (10 min) | 8.8 µM | Initial binding is moderate.[3][6] | | Peptide-based TFMK | SARS-CoV 3CL Protease | Kᵢ (4 hr) | 0.3 µM | Potency increases ~30-fold over time, confirming slow, tight-binding inhibition.[3][6] | | Generic TFMK | Serine Protease (Trypsin) | IC₅₀ | ~10-100 nM | TFMKs are generally potent against this class of enzymes. | | Alternative Inhibitor | | | | | | AEBSF (Sulfonyl fluoride) | Trypsin | IC₅₀ | ~300-1000 µM | TFMKs are significantly more potent than classic, less specific covalent inhibitors.[7] |
Part 2: Comparative Guide to Cell-Based Cytotoxicity
Evaluating the effect of novel compounds on cell viability is a critical first step in drug discovery.[8] For potential anticancer agents, the goal is to identify compounds that are highly toxic to cancer cells while sparing normal, healthy cells—a property measured by the selectivity index.
Comparative Performance Data
Studies have shown that the trifluoromethyl group can significantly enhance the tumor-specific cytotoxic activity of a compound when compared to its non-fluorinated analog.[9]
| Table 2: Comparative Cytotoxicity of TFMK Derivatives Against Cancer Cell Lines | | :--- | :--- | :--- | IC₅₀ Value (µM) | Reference Compound | | Compound | Cell Line (Cancer Type) | | (Non-fluorinated Analog) | | 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Promyelocytic Leukemia) | 10 ± 2.5 | Not Available | | Trifluoromethylated α-diketone (TF1) | HL-60 (Promyelocytic Leukemia) | ~15 | > 200 (TF5) | | Trifluoromethylated α-hydroxy ketone (TF2) | HSC-2 (Oral Squamous Carcinoma) | ~50 | > 200 (TF6) | | Trifluoromethylated α-hydroxy ketone (TF2) | HGF (Normal Gingival Fibroblasts) | > 200 | > 200 (TF6) |
Data synthesized from multiple sources for comparative illustration.[9][10]
The data clearly indicates that trifluoromethylated ketones (TF1, TF2) are significantly more potent against cancer cells than their non-fluorinated counterparts (TF5, TF6).[9] Furthermore, the high IC₅₀ value of TF2 against normal HGF cells suggests a favorable selectivity index and a good therapeutic window.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are self-validating systems when appropriate controls are included.
Protocol 1: Serine Protease Inhibition Assay (Chromogenic)
This protocol provides a generalized method to determine the IC₅₀ value of a test compound against a serine protease like trypsin.
Principle of the Assay: The protease cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically. An effective inhibitor will prevent this cleavage, resulting in a lower rate of color development.
Materials & Reagents:
-
Purified serine protease (e.g., trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test compounds (dissolved in 100% DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a 2X serial dilution of the test compounds in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Assay Setup:
-
Test Wells: Add 50 µL of the 2X serially diluted compounds.
-
Positive Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Enzyme): Add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Prepare a 2X working solution of the protease in Assay Buffer. Add 50 µL of this solution to all wells except the Negative Control.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. For suspected slow-binding inhibitors, this pre-incubation time can be extended (e.g., 30, 60, 120 minutes) to characterize time-dependency.
-
Reaction Initiation: Prepare a 2X working solution of the chromogenic substrate in Assay Buffer. Add 100 µL to all wells to bring the final volume to 200 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
Data Analysis:
-
Calculate the reaction rate (Vmax or slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_Test / Rate_PositiveControl)) * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Viability and Cytotoxicity Assay
This is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle of the Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials & Reagents:
-
Human cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well sterile cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Abs_Test / Abs_UntreatedControl) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI): SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater cancer cell-specific toxicity.
-
Conclusion and Future Directions
The this compound scaffold is a proven starting point for the development of potent, biologically active molecules. The in-vitro testing cascade outlined in this guide—beginning with broad screening for enzyme inhibition and cytotoxicity, followed by detailed mechanistic studies—provides a robust pathway for identifying and validating promising therapeutic leads. The unique properties of the TFMK moiety often lead to highly potent, slow-binding inhibitors, a characteristic that should be thoroughly investigated during the evaluation process. By comparing novel derivatives to both established inhibitors and their non-fluorinated analogs, researchers can effectively quantify the contribution of this privileged chemical group and make data-driven decisions to advance the most promising candidates toward preclinical development.
References
- 1. This compound|CAS 898787-11-6 [benchchem.com]
- 2. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle, including safe handling and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined are grounded in an understanding of the compound's chemical nature and the established best practices for hazardous waste management.
Immediate Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a halogenated organic compound. Its structure dictates its classification and subsequent disposal pathway. Due to the presence of the trifluoroacetyl group, it must be treated as a halogenated hazardous waste .
| Property | Inferred Hazard/Characteristic | Rationale & Causality |
| Physical State | Liquid | Based on similar low-molecular-weight esters. |
| Flammability | Combustible Liquid[1] | The ethyl benzoate portion of the molecule suggests it is a combustible liquid with a flashpoint likely above 60°C. It should be kept away from heat and ignition sources.[2] |
| Toxicity | Harmful if swallowed; Irritant | Esters can cause irritation to the skin, eyes, and respiratory tract.[2][3] The trifluoroacetyl group, related to TFA, suggests potential for more severe irritation or corrosive effects.[4][5] |
| Environmental Hazard | Toxic to aquatic life | Benzoate esters can be harmful to aquatic organisms. Therefore, this compound must never be disposed of down the drain.[4][6][7] |
| Waste Classification | Halogenated Organic Waste | The presence of three fluorine atoms on the acetyl group is the defining characteristic for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration.[8][9][10] |
| Reactivity | Incompatible with strong bases, strong oxidizers, and some metals.[4][7] | The ester linkage can be hydrolyzed by strong bases. The trifluoroacetyl group can exhibit reactivity similar to other ketones and fluorinated compounds. |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in this entire process is segregation at the point of generation . The "trifluoro-" prefix immediately designates this compound as halogenated.
Why is this segregation so crucial?
-
Disposal Method: Halogenated organic compounds cannot be disposed of via the same methods as non-halogenated solvents. They require high-temperature incineration in specialized, regulated facilities to ensure complete destruction and to prevent the formation of highly toxic byproducts like hydrogen fluoride.[9][11]
-
Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[8] Mixing them needlessly increases disposal costs for the entire waste stream.
-
Safety & Compliance: Mixing incompatible waste streams can lead to dangerous chemical reactions. Regulatory bodies like the EPA mandate strict segregation of different hazardous waste classes.
Therefore, waste this compound must only be added to a waste container specifically designated for Halogenated Organic Liquids .
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the moment the waste is generated to its final removal by trained professionals.
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield.[4]
-
Hand Protection: Wear chemical-resistant nitrile gloves for handling small quantities.[7][12] For larger volumes or prolonged handling, more robust gloves like butyl rubber or Viton are recommended.
-
Body Protection: A properly fastened lab coat must be worn.[4] Ensure you are wearing long pants and closed-toe shoes.
-
Work Area: All transfers of this waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][6][12]
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Select the Correct Container: Use a designated hazardous waste container that is clean, in good condition, and compatible with the chemical. Glass or high-density polyethylene (HDPE) carboys are typically used for halogenated solvents.[6][9]
-
Designate the Waste Stream: The container must be clearly dedicated to "Halogenated Organic Waste."
-
Transfer the Waste: Carefully pour the waste this compound into the collection container, avoiding splashes.
-
Keep Container Closed: The container must be securely sealed with a tight-fitting cap at all times, except when actively adding waste.[8][12][13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Accurate and Compliant Labeling
Proper labeling is a non-negotiable regulatory requirement. An unlabeled container is a serious safety violation.
-
Initial Labeling: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[8][13]
-
Identify Contents: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[12][13] If other halogenated solvents are in the same container, list all components.
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Flammable/Combustible, Toxic).
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area pending pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be clearly marked.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray.[8] This will contain any potential leaks from the primary container.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizers.[7]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Monitor Fill Level: Do not fill the container beyond 80-90% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full, or if the waste has been stored for an extended period (check your institution's specific time limits), contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[7][8]
Spill Management Protocol
Accidents can happen. A clear and immediate response plan is essential.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pad.[6][8]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled plastic bag or container.
-
Label the bag as "Hazardous Waste" with the chemical name and dispose of it along with your halogenated waste.[8]
-
Clean the spill area thoroughly.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately. Alert all personnel and your supervisor.[12][13]
-
If there is any risk of fire, activate the fire alarm.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately.[8][12]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Visualization of the Disposal Workflow
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. epa.gov [epa.gov]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
